d-Atabrine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVBVICMUEIKS-SQKCAUCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of d-Atabrine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of d-Atabrine dihydrochloride, the dextrorotatory enantiomer of Atabrine (quinacrine). This document details the chemical processes involved, purification methodologies, and the mechanistic pathways of the compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates: the acridine core and the chiral side chain, followed by their condensation and subsequent purification.
Synthesis of the Acridine Intermediate: 6,9-dichloro-2-methoxyacridine
A crucial precursor for the synthesis of Atabrine is 6,9-dichloro-2-methoxyacridine. An improved synthetic route has been developed, offering a higher yield and fewer steps compared to previous methods.[1][2]
Experimental Protocol: Synthesis of 6,9-dichloro-2-methoxyacridine
This synthesis can be achieved in three main steps with an overall yield of approximately 63%.[1]
-
Buchwald-Hartwig Coupling: 4-chlorosalicylic acid is first converted to its methyl ester and then to a triflate. This is followed by a Buchwald-Hartwig coupling reaction with 4-methoxy-2-nitroaniline.
-
Saponification and Cyclization: The resulting intermediate undergoes saponification followed by cyclization to form the acridone core.
-
Chlorination: The acridone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, 6,9-dichloro-2-methoxyacridine.[1][2]
| Step | Reactants | Reagents and Conditions | Yield |
| 1 | 4-chlorosalicylic acid derivative, 4-methoxy-2-nitroaniline | Pd(OAc)₂, rac-BINAP, Cs₂CO₃, toluene, 120 °C, 2 h | High |
| 2 | Buchwald-Hartwig product | 1) Ba(OH)₂·8H₂O, CH₃OH, 90 °C, 2 h; 2) 1 M aq. HCl | High |
| 3 | Acridone intermediate | POCl₃ (34 equiv.), 120 °C, 2.5 h | Good |
Synthesis of the Chiral Side Chain: (S)-1-diethylamino-4-aminopentane
The chirality of d-Atabrine is determined by the stereochemistry of the diamine side chain. The required (S)-enantiomer can be synthesized or obtained through resolution. The synthesis of the racemic 1-diethylamino-4-aminopentane is well-established.
Experimental Protocol: Synthesis of 1-diethylamino-4-aminopentane
-
Reductive Amination: 1-diethylamino-4-pentanone is subjected to reductive amination. The ketone is reacted with ammonia in the presence of a reducing agent, typically hydrogen gas over a nickel catalyst, in an ethanol solvent.[3]
-
Purification: The crude product is purified by distillation under reduced pressure.[3]
To obtain the specific (S)-enantiomer required for d-Atabrine, a chiral resolution step would be necessary, or an asymmetric synthesis approach could be employed.
Condensation and Salt Formation
The final step in the synthesis of the d-Atabrine base is the condensation of 6,9-dichloro-2-methoxyacridine with (S)-1-diethylamino-4-aminopentane. This is followed by conversion to the dihydrochloride salt.
Experimental Protocol: Synthesis of this compound
-
Condensation: 6,9-dichloro-2-methoxyacridine is reacted with an excess of (S)-1-diethylamino-4-aminopentane in a suitable solvent, such as phenol, at an elevated temperature.
-
Work-up: The reaction mixture is then worked up to remove excess reactants and the solvent, yielding the crude d-Atabrine base.
-
Salt Formation: The purified base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the dihydrochloride salt.
Purification of this compound
The purification of this compound is critical to ensure high purity and to isolate the desired dextrorotatory enantiomer from any racemic mixture. This is typically achieved through chiral chromatography followed by recrystallization.
Enantiomeric Resolution by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is an effective method for separating the enantiomers of quinacrine.
Experimental Protocol: Chiral HPLC Separation
A published method for the enantiomeric resolution of quinacrine utilizes a Chirobiotic R column.[4][5]
| Parameter | Value |
| Column | Chirobiotic R (150 x 4.6 mm, 5.0 µm) |
| Mobile Phase | Methanol-acetonitrile-water-triethylamine (60:30:10:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry |
This analytical method can be scaled up to a preparative scale to isolate larger quantities of the d-enantiomer.
Recrystallization
Following chiral separation, recrystallization is employed to obtain the final product in a highly pure, crystalline form.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent.
-
Cooling: The solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Filtration: The crystals are collected by vacuum filtration.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Quality Control
The purity and identity of the final this compound product are confirmed using various analytical techniques.
| Analytical Method | Purpose |
| ¹H NMR | Structural confirmation |
| LC-MS | Molecular weight determination and purity assessment |
| Chiral HPLC | Enantiomeric purity determination |
| Melting Point | Physical property characterization and purity check |
Mechanism of Action
The biological activity of Atabrine is attributed to several mechanisms of action. As the active enantiomer, d-Atabrine is responsible for these effects.
dot
References
d-Atabrine Dihydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of d-Atabrine dihydrochloride, an active enantiomer of quinacrine. The document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its putative signaling pathway.
Core Chemical and Physical Properties
This compound is recognized for its antiprion activity.[1][2] Its fundamental chemical and physical data are summarized below.
| Property | Value | Citations |
| Molecular Weight | 472.88 g/mol | [1][2][3][4][5] |
| Molecular Formula | C23H32Cl3N3O | [1][2][3][4][5] |
| CAS Number | 56100-41-5 | [1][2][3] |
| Appearance | Solid | [1] |
| Color | Light yellow to yellow | [1] |
| Purity | >98% | [4] |
| Canonical SMILES | C--INVALID-LINK--CCCN(CC)CC.Cl.Cl | [1][2] |
Experimental Protocols
Detailed methodologies for the preparation and storage of this compound solutions are crucial for ensuring experimental reproducibility and compound stability.
2.1. In Vitro Solution Preparation
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent.
-
Stock Solution Preparation:
-
Solubility:
2.2. In Vivo Solution Preparation
For in vivo studies, a multi-solvent system is often required to ensure biocompatibility and solubility.
-
Recommended Solvent Formulation:
-
Prepare a stock solution in DMSO first.
-
Sequentially add the following co-solvents in the specified volumetric ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should contain 10% DMSO.[1]
-
-
Solubility in Formulation:
-
≥ 1.67 mg/mL (3.53 mM); should result in a clear solution.[1]
-
-
Administration:
2.3. Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
-
Powder Form:
-
In Solvent:
Putative Signaling Pathway
d-Atabrine is an enantiomer of quinacrine, which has been shown to exert its effects through multiple signaling pathways, including the inhibition of NF-κB and the activation of p53.[6][7] The following diagram illustrates a potential mechanism of action.
Caption: Putative signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mepacrine - Wikipedia [en.wikipedia.org]
- 7. Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review [mdpi.com]
Technical Guide: d-Atabrine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of d-Atabrine dihydrochloride, a compound of interest for its biological activities. It includes key identifiers, physicochemical properties, and relevant biological data to support research and development efforts.
Chemical Identity and Properties
This compound is the dextrorotatory enantiomer of Atabrine (also known as Quinacrine), a member of the acridine family.[1][2] It is specifically the (4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine in its dihydrochloride salt form.[3]
The Chemical Abstracts Service (CAS) number for this compound is 56100-41-5 .[1][4][5][6] It is important to distinguish this from the CAS number for Quinacrine dihydrochloride (racemic mixture), which is 69-05-6, and the less active l-enantiomer, l-Atabrine dihydrochloride, which is 56100-42-6.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 56100-41-5 | [1][3][4][6] |
| Molecular Formula | C23H32Cl3N3O | [1][3][6] |
| Molecular Weight | 472.88 g/mol | [1][3][4][6] |
| Purity | ≥98% (typical) | [6] |
| Solubility | Soluble in DMSO (16.67 mg/mL) | [1][5] |
| Storage (Powder) | -20°C for up to 3 years | [5][6] |
| Storage (In Solvent) | -80°C for up to 1 year | [5] |
| IUPAC Name | (4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | [3] |
Biological Activity and Mechanism of Action
This compound is recognized as the biologically active enantiomer of quinacrine, particularly noted for its antiprion activity.[1][4] Quinacrine itself has a history as an antimalarial agent and has been investigated for its anticancer effects.[9][10]
The mechanism of action for the racemic mixture, Quinacrine dihydrochloride, involves the suppression of Nuclear Factor-kappaB (NF-κB) signaling and the activation of p53 signaling pathways.[10][11] This dual action can lead to the induction of apoptosis (programmed cell death) in cancer cells.[10] Quinacrine is also known to be a non-specific inhibitor of phospholipase A2 (PLA2).[7] While these mechanisms are established for the racemic mixture, they provide a strong basis for investigating the specific activity of the d-enantiomer.
The diagram below illustrates the proposed signaling pathway for Quinacrine, which is relevant to understanding the potential mechanism of its active d-enantiomer.
Caption: Proposed mechanism of Quinacrine action.
Experimental Protocols
This section details a standard protocol for preparing stock solutions of this compound for in vitro experiments, based on solubility data provided by suppliers.
Objective: To prepare a sterile stock solution of this compound for use in cell culture assays.
Materials:
-
This compound powder (CAS: 56100-41-5)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure: Stock Solution Preparation (e.g., 10 mM)
-
Calculation: Based on a molecular weight of 472.88 g/mol , to prepare a 10 mM stock solution, 4.73 mg of this compound is required per 1 mL of DMSO. For different volumes, the required mass can be calculated using the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the corresponding volume of DMSO to the vial. For instance, add 1 mL of DMSO for 4.73 mg of powder to achieve a 10 mM concentration.[1]
-
Solubilization: Tightly cap the vial and vortex thoroughly. If complete dissolution is not achieved, sonication or gentle warming to 37°C can be applied to aid the process.[1][5]
-
Sterilization (Optional but Recommended): For cell-based assays, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile vial to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[5][8]
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Disclaimer: This document is intended for research use only and is not for human consumption or therapeutic use.[4]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | TargetMol [targetmol.com]
- 6. mybiosource.com [mybiosource.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 69-05-6 | CAS DataBase [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of d-Atabrine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Atabrine dihydrochloride, also known as quinacrine dihydrochloride or mepacrine dihydrochloride, is a synthetically derived acridine dye. Historically recognized for its use as an antimalarial and antiprotozoal agent, recent research has unveiled its potential as an anticancer therapeutic. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details the experimental methodologies for their determination, and illustrates its key signaling pathways. This document is intended to serve as a technical resource for professionals in research and drug development.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Bright yellowish needles or bright yellow powder. | [1] |
| Odor | Odorless. | [1] |
| Melting Point | 248-250 °C | [2] |
| Solubility | Soluble in water (50 mg/mL with heat). Soluble in ethanol (~30 mg/mL) and DMSO (~5 mg/mL). | [2][3] |
| pH | Approximately 4.5 (for a 1% aqueous solution). | [1] |
Chemical and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O | |
| Molecular Weight | 472.9 g/mol | [1] |
| Chemical Name | N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine;dihydrochloride | |
| Stability | Stable. Incompatible with strong oxidizing agents. | |
| Reactivity | As an acidic salt of an amine, it reacts as a weak acid to neutralize bases. | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point of this compound is determined using the capillary melting point method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
A small, dry sample of this compound is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Solubility
The solubility of this compound in various solvents is determined using the shake-flask method, which measures the equilibrium solubility.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Mechanical shaker or orbital incubator
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
pH meter
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a mechanical shaker or incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After shaking, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.
-
The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibrated standard curve.
-
The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL).
Determination of pH
The pH of an aqueous solution of this compound is measured using a calibrated pH meter.
Apparatus:
-
pH meter with a glass electrode
-
Standard buffer solutions (e.g., pH 4, 7, and 10)
-
Beakers
-
Magnetic stirrer and stir bar
-
Distilled or deionized water
Procedure:
-
The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.
-
A 1% (w/v) aqueous solution of this compound is prepared by dissolving a known mass of the compound in a known volume of distilled or deionized water.
-
The solution is stirred gently to ensure homogeneity.
-
The calibrated pH electrode is rinsed with distilled water, gently blotted dry, and then immersed in the sample solution.
-
The pH reading is allowed to stabilize before being recorded.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of critical cellular signaling pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the p53 tumor suppressor pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to apoptosis. This compound has been shown to inhibit this pathway.
Caption: this compound's inhibition of the NF-κB pathway.
This compound does not appear to prevent the degradation of IκBα or the nuclear translocation of NF-κB. Instead, it is proposed to act within the nucleus, where it prevents the p65 subunit of active NF-κB from binding to the promoter regions of its target genes. This blockade of DNA binding inhibits the transcription of pro-survival genes, thereby sensitizing cancer cells to apoptosis.
Activation of the p53 Signaling Pathway
The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence. The activation of p53 is a key mechanism of action for many anticancer drugs. This compound has been shown to activate the p53 pathway.
Caption: Activation of the p53 signaling pathway by this compound.
This compound treatment leads to an increase in the expression of p53.[4] This is thought to occur through the stabilization of the p53 protein.[5] Activated p53 then acts as a transcription factor, upregulating the expression of its downstream target genes. These include p21, which mediates cell cycle arrest, and Bax, a pro-apoptotic protein that plays a crucial role in the intrinsic pathway of apoptosis.[4] The combined effect of cell cycle arrest and induction of apoptosis contributes significantly to the anticancer activity of this compound.
Conclusion
This compound possesses well-defined physical and chemical properties that are crucial for its development as a therapeutic agent. Its mechanism of action, involving the dual modulation of the NF-κB and p53 signaling pathways, provides a strong rationale for its investigation in oncology. This technical guide serves as a foundational resource for scientists and researchers, offering key data and procedural insights to facilitate further research and development of this promising compound.
References
- 1. Quinacrine Dihydrochloride | C23H32Cl3N3O | CID 6239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quinacrine induces apoptosis in cancer cells by forming a functional bridge between TRAIL-DR5 complex and modulating the mitochondrial intrinsic cascade - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Synthetic Antimalarials: A Technical History of Atabrine and Its Derivatives
For decades, the fight against malaria was waged with a single, naturally derived weapon: quinine. However, the 20th century heralded a new era of synthetic chemistry, and with it, the development of novel antimalarial agents. Among the most significant of these was Atabrine, a groundbreaking synthetic compound that would play a pivotal role in global health, particularly during World War II. This technical guide delves into the discovery, history, and scientific underpinnings of Atabrine and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
From Dye to Drug: The Genesis of Atabrine
The story of Atabrine begins not in a pharmaceutical laboratory, but in the German dye industry. In the early 1930s, scientists at Bayer AG, leveraging their expertise in synthetic dyes, embarked on a quest for a synthetic alternative to quinine. This endeavor led to the synthesis of quinacrine, a bright yellow acridine derivative, which was subsequently given the trade name Atabrine.[1]
The initial development of Atabrine was a landmark in medicinal chemistry, demonstrating that complex biological activity could be replicated and even improved upon with synthetic molecules. Its discovery marked a shift away from reliance on natural products and paved the way for the development of a wide array of synthetic drugs.
A World at War: Atabrine's Crucial Role
The strategic importance of Atabrine became acutely apparent during World War II. With the Japanese occupation of Southeast Asia, the world's primary source of quinine was cut off from the Allied forces. Malaria posed a significant threat to troops operating in tropical regions, and a readily available, effective antimalarial was a military necessity. Atabrine filled this critical void.
Extensive clinical trials were conducted to establish its efficacy and safety, and it was widely distributed to Allied troops.[2] While effective in suppressing and treating malaria, Atabrine was not without its side effects. The most notable of these was a temporary yellowing of the skin, a consequence of the drug's acridine structure. Less common but more severe side effects included gastrointestinal distress and, in rare cases, toxic psychosis.[2]
The Rise and Fall of a Frontline Drug
Following the war, Atabrine continued to be a key tool in the global fight against malaria. However, its prominence began to wane with the introduction of chloroquine in the mid-1940s. Chloroquine, a 4-aminoquinoline, exhibited superior efficacy and a better side-effect profile, leading to its adoption as the first-line treatment for malaria.
Despite being largely superseded for malaria treatment, Atabrine and its derivatives have found other therapeutic applications. Quinacrine has been used as an anthelmintic, for the treatment of giardiasis, and in the management of certain autoimmune diseases like lupus erythematosus.[3]
Quantitative Analysis of Atabrine and Its Derivatives
A comprehensive understanding of the potency and pharmacokinetic properties of Atabrine and its derivatives is essential for appreciating their therapeutic potential and limitations. The following tables summarize key quantitative data gleaned from historical and contemporary research.
| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| Quinine | 3D7 (sensitive) | 108 | [4] |
| Quinine | HB3 (sensitive) | 319 | [4] |
| Quinine | 7G8 (resistant) | 619 | [4] |
| Quinine | W2 (resistant) | 720 | [4] |
| Quinine | Dd2 (resistant) | 602 | [4] |
| Quinine | K1 (intermediate) | 407 | [4] |
| Quinine | Clinical Isolates (Ghana) | 55.1 (geometric mean) | [5] |
| Chloroquine | Clinical Isolates (Ghana) | 19.6 (geometric mean) | [5] |
| Parameter | Value | Animal Model | Reference |
| Pharmacokinetics of Quinacrine | |||
| Elimination Half-life | 5 - 14 days | Human | [3] |
| Protein Binding | 80-90% | Human | [3] |
| Oral Bioavailability | Rapidly absorbed | Human | [3] |
| Brain Concentration (40 mg/kg/day for 30 days) | ~1 µM | Mouse | [6] |
| Toxicity of Quinacrine | |||
| LD50 (Oral) | 1000 mg/kg | Mouse | [3] |
| LD50 (Oral) | 900 mg/kg | Rat | [3] |
Experimental Methodologies: A Glimpse into the Past
The development of Atabrine and its derivatives was underpinned by pioneering experimental work. The following sections provide an overview of the key experimental protocols of the era.
Synthesis of Atabrine (Quinacrine)
The synthesis of Atabrine, while complex for its time, followed established principles of organic chemistry. A key precursor, 4,7-dichloroquinoline, was reacted with a diamine side chain to yield the final product. While the precise industrial synthesis protocols were proprietary, laboratory-scale syntheses of related acridine and quinoline derivatives have been well-documented.[7]
In Vitro Antimalarial Screening
The in vitro screening of antimalarial compounds in the mid-20th century was a significant technical challenge. A common method involved the short-term cultivation of Plasmodium parasites, often using avian or primate malaria species, in the presence of the test compound. The efficacy of the compound was determined by observing the inhibition of schizont maturation under a microscope.[8] Later, the development of techniques for the continuous in vitro cultivation of Plasmodium falciparum and the use of radiolabeled precursors like [3H]hypoxanthine to measure parasite growth revolutionized in vitro drug screening.[9][10]
Illustrative In Vitro Assay Protocol (Mid-20th Century):
-
Parasite Culture: Plasmodium knowlesi is maintained in rhesus monkeys. Infected blood is drawn at peak parasitemia.
-
Drug Preparation: The test compound (e.g., Atabrine) is dissolved in a suitable solvent and serially diluted to achieve a range of concentrations.
-
Incubation: A suspension of infected red blood cells is incubated in a nutrient-rich medium containing the various drug concentrations for 24-48 hours. A drug-free control is included.
-
Endpoint Measurement: After incubation, thin blood smears are prepared, stained with Giemsa, and examined microscopically. The number of mature schizonts per 100 parasites is counted for each drug concentration and the control.
-
Data Analysis: The percentage inhibition of schizont maturation is calculated for each drug concentration relative to the control. The 50% inhibitory concentration (IC50) is then determined.
In Vivo Antimalarial Screening
Animal models were crucial for evaluating the in vivo efficacy and toxicity of antimalarial candidates. Rodent models, particularly mice infected with Plasmodium berghei, were widely used.[11][12] Non-human primates, such as rhesus monkeys infected with Plasmodium cynomolgi, also served as important models, especially for studying the effects of drugs on the liver stages of the parasite.[13]
Illustrative In Vivo Assay Protocol (Mouse Model):
-
Infection: Swiss albino mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice at various dose levels for a set number of days, typically starting on the day of infection. A control group receives the vehicle only.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The mean percentage of parasitized red blood cells is calculated for each group.
-
Endpoint Measurement: The efficacy of the drug is assessed based on the suppression of parasitemia compared to the control group. The 50% effective dose (ED50), the dose that reduces parasitemia by 50%, is determined. Mean survival time of the treated animals is also recorded.
Unraveling the Mechanism: How Atabrine Works
The precise mechanism of action of Atabrine has been a subject of ongoing research. It is now understood that quinacrine exerts its antimalarial and other biological effects through multiple pathways.
Inhibition of NF-κB Signaling
One of the key mechanisms of quinacrine is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the release of NF-κB. The active NF-κB then translocates to the nucleus and activates the transcription of target genes. Quinacrine has been shown to interfere with this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[15]
Caption: Quinacrine inhibits the NF-κB signaling pathway.
Activation of the p53 Tumor Suppressor Pathway
In addition to its anti-inflammatory effects, quinacrine has been shown to activate the p53 tumor suppressor pathway.[14] p53 is a critical protein that regulates the cell cycle and induces apoptosis (programmed cell death) in response to cellular stress, thereby preventing the proliferation of damaged cells. In many cancer cells, p53 is either mutated or its function is suppressed. Quinacrine can activate wild-type p53, leading to the transcription of pro-apoptotic genes like Bax and the suppression of anti-apoptotic genes like Bcl-2.[16][17] This activation of p53-mediated apoptosis is another important aspect of quinacrine's biological activity.
Caption: Quinacrine activates the p53 tumor suppressor pathway.
The Legacy and Future of Atabrine Derivatives
While Atabrine itself is no longer a primary antimalarial, its legacy endures. The discovery of Atabrine was a pivotal moment in the history of medicine, demonstrating the power of synthetic chemistry to address urgent global health needs. The study of its mechanism of action continues to provide insights into fundamental cellular processes and potential therapeutic targets for a range of diseases, from parasitic infections to cancer.
The development of Atabrine derivatives and other acridine-based compounds remains an active area of research. By modifying the acridine core and its side chains, scientists are working to develop new agents with improved efficacy, reduced toxicity, and novel mechanisms of action. The story of Atabrine serves as a powerful reminder of the enduring importance of chemical synthesis and rigorous scientific investigation in the ongoing battle against infectious diseases.
References
- 1. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quinacrine.org [quinacrine.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Sensitivity of Plasmodium falciparum Clinical Isolates from the China-Myanmar Border Area to Quinine and Association with Polymorphism in the Na+/H+ Exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 6. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 11. The roles of time and atabrine in inducing chronic Plasmodium berghei infections of white mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Models for Erythrocytic-Stage Malaria | Springer Nature Experiments [experiments.springernature.com]
- 13. Overview of Plasmodium spp. and Animal Models in Malaria Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mepacrine - Wikipedia [en.wikipedia.org]
- 15. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
Unraveling the Biological Activity of d-Atabrine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Atabrine dihydrochloride, the dextrorotatory enantiomer of the well-known antimalarial and antiprion agent quinacrine, has emerged as a molecule of significant interest in the field of neurodegenerative diseases. This technical guide provides an in-depth exploration of the biological activity of this compound, with a focus on its superior antiprion properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.
Stereoselective Inhibition of Prion Propagation
The primary and most well-documented biological activity of this compound is its potent and stereoselective inhibition of the formation of the scrapie isoform of the prion protein (PrPSc), the pathogenic hallmark of prion diseases.
Quantitative Analysis of Anti-Prion Activity
Studies have demonstrated that d-Atabrine ((S)-quinacrine) is significantly more effective at clearing PrPSc from infected cells than its levorotatory counterpart, l-Atabrine ((R)-quinacrine). The half-maximal effective concentrations (EC50) for the inhibition of PrPSc formation in scrapie-infected mouse neuroblastoma (ScN2a) cells highlight this stereoselectivity.
| Compound | Enantiomeric Form | Cell Line | EC50 (µM) for PrPSc Inhibition |
| d-Atabrine (Quinacrine) | (S)-enantiomer | ScN2a | ~0.4 |
| l-Atabrine (Quinacrine) | (R)-enantiomer | ScN2a | ~1.0 |
| Racemic Quinacrine | Mixture | ScN2a | 0.23 - 0.4 |
Note: The EC50 values are approximate and based on data reported in the literature. Specific values may vary between experiments.
Experimental Protocols
A detailed understanding of the methodologies employed to ascertain the biological activity of this compound is crucial for the replication and extension of these findings.
Inhibition of PrPSc Formation in ScN2a Cells
This protocol outlines the key steps in determining the anti-prion efficacy of quinacrine enantiomers in a cell-based assay.
1. Cell Culture and Treatment:
-
Scrapie-infected mouse neuroblastoma (ScN2a) cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Cells are seeded in multi-well plates and allowed to adhere.
-
This compound, l-Atabrine dihydrochloride, and racemic quinacrine are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at varying concentrations.
-
Cells are incubated with the compounds for a specified period (e.g., 3-6 days).
2. Cell Lysis and Proteinase K Digestion:
-
After treatment, the cells are washed and lysed to release cellular proteins.
-
A portion of the cell lysate is treated with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc intact.
3. Detection of PrPSc:
-
The PK-treated lysates are then analyzed for the presence of PrPSc using immunological methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to determine the amount of PrPSc.
-
Western Blotting: A semi-quantitative method to visualize PrPSc bands.
-
4. Data Analysis:
-
The amount of PrPSc in treated cells is compared to that in untreated control cells.
-
The EC50 value is calculated as the concentration of the compound that results in a 50% reduction in the PrPSc signal.
Preliminary Studies on d-Atabrine Dihydrochloride Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes preliminary toxicity data for d-Atabrine dihydrochloride and its racemic mixture, quinacrine. The information is intended for research, scientific, and drug development professionals. It is not a substitute for comprehensive safety and toxicology studies.
Introduction
This compound is the dextrorotatory enantiomer of the antimalarial and antiprion agent quinacrine (also known as Atabrine)[1][2][3][4]. Understanding its toxicity profile is crucial for its potential therapeutic development. This guide provides a consolidated overview of preliminary toxicity studies, focusing on quantitative data, experimental methodologies, and associated signaling pathways. Due to a lack of extensive data specifically on the d-enantiomer, much of the available information is derived from studies on the racemic mixture, quinacrine dihydrochloride.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for quinacrine, the racemic mixture containing d-Atabrine.
Table 1: Acute Toxicity Data for Quinacrine
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Oral | 1300 | [5] |
| Rat | Oral | 900 | [6] |
Table 2: Chronic Toxicity Data from a 2-Year Carcinogenicity Bioassay of Quinacrine in Rats
| Dose Levels (mg/kg, intrauterine) | Key Observations | Reference(s) |
| 10/10 (two doses) | Similar incidence of reproductive tract tumors compared to controls. | [7] |
| 70/70 (two doses) | Increased incidence of uncommon tumors of the reproductive tract. | [7] |
| 70/250-350 (two doses) | Significantly greater incidence of uncommon tumors of the reproductive tract compared to controls. | [7] |
| All dose levels | Acute toxicity was evident during the dosing period. Non-neoplastic findings were more common in treated animals than controls. | [7] |
Experimental Protocols
This section details the methodologies for key toxicological assessments, based on established guidelines and specific study descriptions.
Acute Oral Toxicity (LD50 Determination)
The determination of the median lethal dose (LD50) for a substance like this compound would typically follow the OECD Guidelines for the Testing of Chemicals.
Workflow for Acute Oral Toxicity Testing (OECD TG 423)
References
- 1. This compound | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cardio- and Vasoprotective Effects of Quinacrine in an In Vivo Rat Model of Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Atabrine Dihydrochloride: A Technical Overview of the Active Enantiomer of Quinacrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a synthetic acridine derivative, has a long history of use as an antimalarial and antiprotozoal agent.[1][2][3] More recently, its potential in other therapeutic areas, including oncology and neurodegenerative diseases, has been explored.[4][5][6] Quinacrine is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: d-Atabrine (the dextrorotatory form) and l-Atabrine (the levorotatory form). Emerging research indicates that these enantiomers can possess differential biological activity. This technical guide focuses on d-Atabrine dihydrochloride, identified as an active enantiomer of quinacrine, with a particular emphasis on its known antiprion activity.[7][8][9][10][11] This document provides a compilation of its chemical properties, biological activity, relevant quantitative data, and detailed experimental protocols for its analysis.
Chemical and Physical Properties
This compound is the dextrorotatory enantiomer of Atabrine (quinacrine). Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [7][10][12] |
| Molecular Weight | 472.88 g/mol | [7][10][12] |
| CAS Number | 56100-41-5 | [7][8][10] |
| Appearance | Solid | [7][13] |
| Color | Light yellow to yellow | [7][13] |
| Canonical SMILES | C--INVALID-LINK--CCCN(CC)CC.Cl.Cl | [7][8] |
Biological Activity and Mechanism of Action
While much of the mechanistic data has been generated using the racemic mixture of quinacrine, it provides the foundational understanding for the activity of its individual enantiomers. d-Atabrine has been specifically identified as an active enantiomer displaying antiprion activity, while l-Atabrine is noted to be less active.[7][13]
The proposed mechanisms of action for the parent compound, quinacrine, are multifaceted:
-
DNA Intercalation: Quinacrine binds to DNA by intercalating between adjacent base pairs, which can inhibit DNA transcription and translation.[1][3][14]
-
Signaling Pathway Modulation: It has been shown to suppress the NF-κB signaling pathway while activating p53 signaling, ultimately inducing apoptosis.[5][6][15]
-
Enzyme Inhibition: Quinacrine is known to inhibit phospholipase A2.[1][4]
-
Alteration of Cellular pH: The compound can increase the pH of acidic intracellular organelles, which may interfere with viral entry and replication processes.[4]
Caption: Proposed signaling pathways of the parent compound, quinacrine.
Quantitative Data
This section summarizes the available quantitative data for d-Atabrine and its parent compound, quinacrine.
Table 2: Solubility Data
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | 16.67 mg/mL (35.25 mM) | [7][8] |
| l-Atabrine dihydrochloride | DMSO | 20 mg/mL (42.29 mM) | [13] |
| l-Atabrine dihydrochloride | H₂O | 50 mg/mL (105.74 mM) | [13] |
Note: Ultrasonic assistance may be required for dissolution.
Table 3: In Vitro Activity of Quinacrine (Racemic)
| Activity Type | Target/Assay | Value (IC₅₀ / EC₅₀) | Cell Line | Reference(s) |
| Antiviral | SARS-CoV-2 (MOI 0.1) | 1.373 µM | Vero E6 | [4] |
| Antiviral | SARS-CoV-2 (MOI 0.01) | 0.579 µM | Vero E6 | [4] |
| Antiprion | PrPSc Inhibition | 300 nM (approx. 120 ng/mL) | ScN2a | [16] |
Table 4: Pharmacokinetic Data of Quinacrine (Racemic) in Mice
| Administration Route & Dose | Tissue | Concentration Achieved | Study Duration | Animal Model | Reference(s) |
| Oral, 40 mg/kg/day | Brain | ~1 µM | 30 days | Wild-type | [17][18] |
| Oral, 40 mg/kg/day | Brain | ~80 µM | 30 days | P-gp deficient | [17][18] |
| Oral, 37.5 mg/kg/day | Brain | 400 - 600 ng/g | 4 weeks | FVB/CD1 | [16] |
| Oral, 75 mg/kg/day | Brain | ~1500 ng/g | 4 weeks | FVB/CD1 | [16] |
| Oral, 37.5 mg/kg/day | Plasma | 75 - 175 ng/mL | 4 weeks | FVB/CD1 | [16] |
Note: The significant increase in brain concentration in P-glycoprotein (P-gp) deficient mice highlights that quinacrine is a substrate of this efflux transporter, which actively removes the drug from the central nervous system.[17][18]
Table 5: HPLC-Based Enantiomeric Resolution of Quinacrine
The separation of quinacrine's enantiomers has been achieved using a Chirobiotc R column.
| Mobile Phase Composition (Methanol:Acetonitrile:Water:Triethylamine) | Analyte | Retention Factor (k) | Separation Factor (α) | Resolution Factor (Rs) | Reference(s) |
| 60:30:10:0.1 | Enantiomer 1 | 1.30 | 3.54 | 2.08 | [19][20][21] |
| 60:30:10:0.1 | Enantiomer 2 | 4.60 | [19][20][21] |
Experimental Protocols
Protocol 1: Enantiomeric Resolution by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the methodology described for the chiral separation of quinacrine.[19][20][21][22]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chiral Stationary Phase (Column):
-
Chirobiotc R column (150 x 4.6 mm, 5.0 µm).
-
-
Mobile Phase:
-
Prepare a mixture of Methanol, Acetonitrile, Water, and Triethylamine in a ratio of 60:30:10:0.1 (v/v/v/v).
-
Filter and degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Dissolve racemic quinacrine standard or sample in methanol to a final concentration of 1.0 mg/mL.
-
-
Analysis:
-
Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into distinct peaks.
-
Caption: General workflow for chiral separation analysis by HPLC.
Protocol 2: Stock Solution Preparation (In Vitro)
This protocol is for preparing a concentrated stock solution for use in cell-based assays and other in vitro experiments.[7][8]
-
Reagents and Materials:
-
This compound powder.
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Storage:
Protocol 3: Example In Vivo Formulation
This protocol provides an example of how to formulate this compound for administration in animal models.[7]
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% Saline.
-
-
Stock Solution:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 16.7 mg/mL).
-
-
Final Formulation (Example for 1.67 mg/mL working solution):
-
Take 100 µL of the 16.7 mg/mL DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The resulting solution will have a concentration of 1.67 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Stereochemistry and Biological Relevance
The differential activity between d-Atabrine and l-Atabrine underscores the importance of stereochemistry in drug action. The three-dimensional arrangement of atoms can lead to different binding affinities with chiral biological targets such as enzymes, receptors, and DNA.[14] While both enantiomers of quinacrine showed equal antimalarial activity in one in vitro study, other activities, such as antiprion effects, appear to be stereoselective.[13][23] This highlights the necessity of evaluating individual enantiomers during the drug development process to potentially enhance therapeutic efficacy and reduce off-target effects.
Caption: Relationship between racemic quinacrine and its enantiomers.
Conclusion and Future Directions
This compound is an active enantiomer of the well-known compound quinacrine, demonstrating notable antiprion activity. The data compiled in this guide indicate that while the racemic mixture has been extensively studied, a focused investigation into the properties of the individual d- and l-enantiomers is warranted.
Future research should prioritize:
-
Elucidating the specific molecular interactions that differentiate the antiprion activity of d-Atabrine from its levorotatory counterpart.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies on pure d-Atabrine to determine if its profile differs from the racemate, particularly concerning brain penetration and efflux.
-
Evaluating the efficacy and toxicity of the pure d-enantiomer in relevant preclinical models of prion diseases and other potential therapeutic areas.
By isolating and studying the active enantiomer, researchers can potentially develop more potent and safer therapeutics based on the quinacrine scaffold.
References
- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quinacrine.org [quinacrine.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review [mdpi.com]
- 6. Mepacrine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. This compound | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Differential binding of the enantiomers of chloroquine and quinacrine to polynucleotides: implications for stereoselective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pharmacokinetics of quinacrine in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter | PLOS One [journals.plos.org]
- 18. Pharmacokinetics of quinacrine efflux from mouse brain via the P-glycoprotein efflux transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Antimalarial activity of optical isomers of quinacrine dihydrochloride against chloroquine-sensitive and -resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiprion Activity of d-Atabrine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. The hallmark of these diseases is the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. This conversion is a central event in the progression of the disease, making it a key target for therapeutic intervention. Among the compounds investigated for antiprion activity, quinacrine, a drug historically used for treating malaria, has shown promise in cell culture models. Quinacrine is a chiral molecule, existing as two enantiomers: (S)-quinacrine and (R)-quinacrine. Research has indicated that the antiprion activity of quinacrine is stereoselective, with the (S)-enantiomer, also known as d-Atabrine, exhibiting superior efficacy. This technical guide provides an in-depth overview of the antiprion activity of d-Atabrine dihydrochloride, focusing on quantitative data, experimental methodologies, and the current understanding of its mechanism of action.
Quantitative Data on Antiprion Activity
The antiprion activity of d-Atabrine and its related compounds has been quantified in various in vitro studies, primarily through the determination of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) required to reduce PrPSc levels in prion-infected cell lines. The data presented below summarizes key findings from the literature, highlighting the stereoselective nature of this activity.
| Compound | Prion Strain | Cell Line | EC50/IC50 (µM) | Reference |
| (S)-Quinacrine (d-Atabrine) | RML | ScN2a | Superior to (R)-quinacrine | [1] |
| (R)-Quinacrine | RML | ScN2a | Less active than (S)-quinacrine | [1] |
| Racemic Quinacrine | RML | ScN2a | ~0.3 | [2] |
| Racemic Quinacrine | RML | ScN2a | 0.23 | [3] |
| Racemic Quinacrine | 22L | ScN2a | 0.59 | [3] |
| Racemic Quinacrine | Fukuoka-1 | ScN2a | 1.88 | [3] |
| Racemic Quinacrine | RML | ScN2a | ~0.4 | [3] |
Note: d-Atabrine is the (S)-enantiomer of quinacrine. The table illustrates that while racemic quinacrine shows potent antiprion activity in the sub-micromolar range, the (S)-enantiomer is the more active form.[1][2][3] The efficacy of quinacrine can also vary depending on the prion strain being tested.[3]
Experimental Protocols
The evaluation of antiprion compounds relies on robust and reproducible experimental models. The following sections detail the methodologies for two key in vitro assays used to assess the efficacy of this compound.
Scrapie Cell Assay (SSCA)
The Scrapie Cell Assay is a quantitative method for measuring prion infectivity in cell culture. It is widely used for screening potential antiprion compounds.
Methodology:
-
Cell Plating: Prion-susceptible neuroblastoma cells (e.g., N2a sublines) are seeded in 96-well plates.
-
Infection: The cells are exposed to a prion-infected brain homogenate (e.g., RML strain) for a defined period, typically 3 days.
-
Compound Treatment: The compound of interest, such as this compound, is added to the cell culture medium at various concentrations.
-
Cell Splitting: To dilute out the initial inoculum, the cells are grown to confluence and then split multiple times (e.g., three times at a 1:10 dilution).
-
Detection of PrPSc-positive cells: After the final split, the number of PrPSc-positive cells is determined. This is often done using an ELISPOT (enzyme-linked immunospot) assay, where cells are filtered onto a membrane, treated with proteinase K to digest PrPC, and then probed with a PrPSc-specific antibody.
-
Quantification: The number of spots, each representing a PrPSc-positive cell, is counted to determine the level of prion infectivity and the inhibitory effect of the compound.
Protein Misfolding Cyclic Amplification (PMCA)
PMCA is a cell-free technique that mimics the prion replication process in vitro, allowing for the rapid amplification of minute amounts of PrPSc. It is a valuable tool for studying the mechanism of prion propagation and for screening inhibitors.
Methodology:
-
Substrate Preparation: A substrate containing an excess of normal prion protein (PrPC) is prepared, typically from the brain homogenate of healthy animals.
-
Seeding: A small amount of prion-containing material (the "seed") is added to the PrPC substrate.
-
Compound Addition: The test compound, such as this compound, is added to the reaction mixture.
-
Cyclic Amplification: The mixture is subjected to cycles of incubation and sonication.
-
Incubation: During this phase, the PrPSc seed recruits and converts PrPC molecules, causing the prion aggregates to grow.
-
Sonication: The aggregates are then fragmented by ultrasound, creating more smaller seeds for the next round of amplification.
-
-
Detection: After a set number of cycles, the amplified PrPSc is detected, usually by Western blotting after proteinase K digestion. The intensity of the PrPSc signal indicates the efficiency of amplification and the inhibitory effect of the compound.
Proposed Mechanisms of Antiprion Activity
The precise molecular mechanism by which d-Atabrine exerts its antiprion activity is not yet fully understood. However, several hypotheses have been proposed based on the known properties of its parent compound, quinacrine. These potential mechanisms are not mutually exclusive and may act in concert.
1. Lysosomotropic Activity: Quinacrine is a weak base that can accumulate in acidic cellular compartments such as lysosomes. This accumulation can raise the lysosomal pH, potentially inhibiting the activity of acidic proteases that may be involved in the fragmentation or processing of PrPSc. By altering the lysosomal environment, d-Atabrine may interfere with the degradation and propagation of prions.
2. Cholesterol Redistribution: The conversion of PrPC to PrPSc is thought to occur in specific membrane microdomains known as lipid rafts, which are rich in cholesterol. Some studies suggest that quinacrine can induce the redistribution of cholesterol from the plasma membrane to intracellular compartments. This disruption of lipid raft integrity could inhibit the interaction between PrPC and PrPSc, thereby blocking prion conversion.
3. Direct Interaction with PrP: There is some evidence to suggest that quinacrine may directly bind to either PrPC or PrPSc. Binding to PrPC could stabilize its native conformation and prevent its conversion to the pathogenic isoform. Alternatively, binding to PrPSc could interfere with its ability to act as a template for further prion replication or promote its clearance.
Conclusion and Future Directions
This compound, the (S)-enantiomer of quinacrine, demonstrates potent and stereoselective antiprion activity in vitro. While the initial promise of quinacrine in cell culture models has not yet translated into successful clinical therapies for prion diseases, the study of its more active enantiomer, d-Atabrine, remains a valuable area of research. A deeper understanding of its precise mechanism of action is crucial for the rational design of more effective and less toxic derivatives. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by d-Atabrine. Furthermore, in vivo studies using d-Atabrine, as opposed to the racemic mixture, are warranted to fully assess its therapeutic potential. The development of advanced drug delivery systems to enhance its brain penetration could also be a critical step in translating its in vitro efficacy to a clinical setting.
References
Methodological & Application
Application Note: Preparation of d-Atabrine Dihydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
d-Atabrine dihydrochloride, an active enantiomer of Quinacrine, is noted for its biological activities, including antiprion activity.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties & Data
Accurate data is essential for calculating concentrations and understanding the compound's behavior in solution. The key properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [1][2][4] |
| Molecular Weight | 472.88 g/mol | [1][2][4] |
| CAS Number | 56100-41-5 | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | DMSO: 16.67 mg/mL (35.25 mM) | [1][3][5] |
| Purity | >98% | [2][6] |
| Storage (Powder) | Store at 4°C, sealed away from moisture. | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1][5][7] |
Safety and Handling Precautions
This compound (and its racemate, Quinacrine dihydrochloride) requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[8][9]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9][10]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8][11]
-
Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when handling this product.[9][10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)[1]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
Calculation: To prepare a stock solution of a desired concentration, use the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 472.88 g/mol * 1000 mg/g
-
Mass (mg) = 4.73 mg
Procedure:
-
Equilibration: Allow the this compound vial to reach room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 4.73 mg of the this compound powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder. The use of newly opened, low-moisture DMSO is recommended as the compound is hygroscopic.[1]
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, sonication in an ultrasonic bath for a short period may be helpful.[1][3][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile cryovials.[5][7]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Storage: Store the aliquots in a sealed container at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
Visual Workflows and Diagrams
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. glpbio.com [glpbio.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Quinacrine dihydrochloride|69-05-6|MSDS [dcchemicals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Solubility of d-Atabrine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of d-Atabrine dihydrochloride in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative data, protocols for solution preparation, and a generalized experimental workflow for solubility determination.
Introduction
This compound is the active enantiomer of quinacrine and is noted for its antiprion activity[1][2]. Accurate solubility data is fundamental for the design and execution of in vitro and in vivo studies, ensuring reliable and reproducible results. This document outlines the solubility parameters and provides standardized protocols for the preparation of stock solutions.
Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended as hygroscopic DMSO can negatively impact solubility[1]. For aqueous solutions, sonication may be required to facilitate dissolution.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16.67 | 35.25 | Ultrasonic assistance is recommended. Use newly opened, anhydrous DMSO[1]. |
| Water | 28.57 - 50 | 60.42 - 105.74 | Based on data for quinacrine dihydrochloride and l-Atabrine dihydrochloride. Sonication may be needed[3][4]. |
Note: The molecular weight of this compound is 472.88 g/mol .
Experimental Protocols
3.1. Preparation of a this compound Stock Solution in DMSO (10 mM)
This protocol details the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 211.5 µL of anhydrous DMSO to the tube containing the powder[1]. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate for 10-15 minutes, or until the solution is clear and free of particulates[2][5]. Heating the solution to 37°C can also aid in solubilization[2].
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1].
3.2. General Protocol for Aqueous Solution Preparation
This protocol provides a general method for preparing aqueous solutions. The solubility of quinacrine dihydrochloride, a closely related compound, is reported as 1 gram in 35 mL of water (approximately 28.57 mg/mL)[4].
Materials:
-
This compound (solid powder)
-
Deionized or distilled water
-
Calibrated analytical balance
-
Volumetric flask or conical tube
-
Magnetic stirrer and stir bar or vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Weigh the desired amount of this compound. For a 10 mg/mL solution, for example, weigh 10 mg of the compound.
-
Solvent Addition: Add a portion of the total required volume of water (e.g., 80% of the final volume) to the flask or tube.
-
Dissolution: While stirring or vortexing, gradually add the weighed powder to the water. Continue mixing until the powder is fully dispersed.
-
Sonication: Place the container in an ultrasonic water bath to aid dissolution until the solution becomes clear.
-
Final Volume Adjustment: Once dissolved, add water to reach the final desired volume and mix thoroughly.
-
Sterilization and Storage: For cell culture or other sterile applications, filter the final solution through a 0.22 µm sterile filter. Store the solution appropriately based on experimental requirements.
Visualized Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound.
Caption: Workflow for experimental solubility determination.
Biological Activity Context
This compound is an enantiomer of quinacrine, which has been shown to exhibit biological activity, including the suppression of NF-κB and the activation of p53 signaling pathways[6]. Understanding its solubility is a critical first step for further investigation into its mechanisms of action. The protocols provided here serve as a foundation for preparing this compound for a variety of research applications.
References
Application Notes and Protocols: d-Atabrine Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Atabrine dihydrochloride is the active enantiomer of Quinacrine (also known as Atabrine), a compound historically used as an antimalarial and antiprotozoal agent.[1][2][3] Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the suppression of the NF-κB signaling pathway and the activation of the p53 tumor suppressor pathway.[1] These actions culminate in the induction of apoptosis and cell cycle arrest, making this compound a compound of significant interest in oncological research and drug development.
These application notes provide detailed protocols for utilizing this compound in fundamental cell culture experiments, including the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution.
Data Presentation: Efficacy of Atabrine/Quinacrine Across Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of Quinacrine (the racemic mixture containing d-Atabrine) in different cancer cell lines. These values serve as a reference for determining appropriate concentration ranges for this compound in your experimental models.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SGC-7901 | Human Gastric Cancer | 16.18 | [1] |
| H2452 | Malignant Pleural Mesothelioma | 3.46 ± 0.07 | [4] |
| H226 | Malignant Pleural Mesothelioma | 1.84 ± 0.12 | [4] |
| A549 | Non-small Cell Lung Cancer | Not specified, effective at 2.5-5 µM | [4] |
| H2052 | Malignant Pleural Mesothelioma | Not specified, effective at low µM | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.73 mg of this compound (molecular weight: 472.88 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), 4°C is acceptable.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Visualizations
Caption: Experimental workflow for studying this compound in cell culture.
Caption: this compound signaling pathways in cancer cells.
References
Application Notes and Protocols for d-Atabrine Dihydrochloride in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Atabrine dihydrochloride, an active enantiomer of quinacrine, is a versatile fluorescent probe for live cell imaging. Its inherent fluorescence and ability to accumulate in acidic organelles make it a valuable tool for studying cellular processes such as endocytosis, lysosomal function, and autophagy. This document provides detailed application notes and protocols for the use of this compound in live cell imaging techniques, tailored for researchers, scientists, and professionals in drug development.
This compound's utility in long-term imaging experiments is noteworthy due to its superior photostability compared to other common acidic organelle probes like Acridine Orange and LysoTracker Red. Its accumulation is driven by the proton gradient in acidic vesicles, making it an excellent marker for lysosomes and other acidic compartments.
Data Presentation
The following table summarizes the key quantitative data for using this compound (quinacrine) as a fluorescent probe in live cell imaging.
| Property | Value | References |
| Excitation Maximum (λex) | ~436 nm | |
| Emission Maximum (λem) | ~525 nm | |
| Recommended Concentration Range | 1 - 20 µM | |
| Typical Incubation Time | 30 minutes | |
| Cellular Target | Acidic organelles (lysosomes, endosomes) | |
| Solubility | Soluble in water (50 mg/ml with heat) |
Mechanism of Action and Cellular Uptake
This compound, as a weak base, freely permeates the cell membrane in its unprotonated form. Upon entering the acidic environment of organelles such as lysosomes (pH 4.5-5.0), it becomes protonated. This protonation traps the molecule within the organelle, leading to its accumulation and a significant increase in fluorescence intensity. This process is primarily driven by the vacuolar-type H+-ATPase (V-ATPase) proton pump, which maintains the low pH of these compartments. Inhibition of V-ATPase with agents like bafilomycin A1 can prevent the accumulation of quinacrine, confirming this mechanism.
Experimental Protocols
The following protocols provide a general guideline for using this compound for live cell imaging of acidic organelles. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Staining of Adherent Cells
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Preparation: Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a 1x working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. The final concentration should typically be in the range of 1-10 µM.
-
Staining: Remove the existing culture medium from the cells and replace it with the 1x this compound staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove excess stain.
-
Imaging: Replace the wash buffer with fresh, pre-warmed complete cell culture medium. The cells are now ready for imaging using a fluorescence microscope. Observe the fluorescence using a filter set appropriate for the excitation and emission wavelengths of this compound (roughly corresponding to a standard FITC or GFP filter set).
Protocol 2: Staining of Suspension Cells
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Suspension cells in culture
-
Centrifuge
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Collect the desired number of suspension cells from the culture.
-
Centrifugation: Centrifuge the cells to pellet them and discard the supernatant.
-
Preparation of Staining Solution: Prepare a 1x working solution of this compound in pre-warmed complete cell culture medium at the desired concentration (typically 1-10 µM).
-
Staining: Resuspend the cell pellet gently in the 1x this compound staining solution.
-
Incubation: Incubate the cell suspension for 30 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Centrifuge the stained cells, remove the supernatant, and wash the cell pellet twice with pre-warmed PBS.
-
Imaging: Resuspend the final cell pellet in fresh, pre-warmed complete cell culture medium. Mount an aliquot of the cell suspension on a slide for imaging with a fluorescence microscope.
Visualizations
Signaling Pathway of this compound Accumulation
Caption: Accumulation of d-Atabrine in acidic organelles.
Experimental Workflow for Live Cell Imaging
Caption: Live cell imaging workflow with d-Atabrine.
Considerations for Optimal Results
-
Cytotoxicity: While quinacrine is considered less phototoxic than some other dyes, it is still advisable to use the lowest effective concentration and minimize light exposure to maintain cell health, especially during long-term imaging experiments.
-
Photostability: d-Atabrine is relatively photostable, making it suitable for time-lapse imaging. However, for very long experiments, it is still important to optimize imaging parameters to reduce photobleaching.
-
Filter Selection: Use a standard FITC or GFP filter set for imaging. Ensure that the excitation and emission filters are appropriate for the spectral properties of d-Atabrine to maximize signal and minimize background.
-
Controls: It is recommended to include unstained control cells to assess background fluorescence and a positive control (if available) to ensure the staining protocol is working correctly. To confirm the role of acidic organelles, cells can be treated with a V-ATPase inhibitor like bafilomycin A1, which should prevent d-Atabrine accumulation.
Application Notes and Protocols for Fluorescent Staining of Acidic Organelles with d-Atabrine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Atabrine dihydrochloride, an enantiomer of quinacrine, is a versatile fluorescent probe for the visualization and analysis of acidic organelles in living cells. Its mechanism of action relies on its nature as a weak base. In its unprotonated form, this compound can freely permeate cell membranes. Upon entering acidic compartments such as lysosomes, late endosomes, and autolysosomes, the low pH environment causes the molecule to become protonated. This protonation traps the molecule within the organelle, leading to its accumulation and a significant increase in fluorescence intensity. This property makes this compound an excellent tool for studying the morphology, distribution, and pH of acidic organelles.
One of the key advantages of this compound is its high photostability compared to other common lysosomotropic dyes, making it particularly well-suited for long-term live-cell imaging experiments.[1] This allows for the extended observation of dynamic cellular processes involving acidic organelles, such as autophagy, endocytosis, and apoptosis.
This document provides detailed application notes and protocols for the use of this compound in fluorescently staining acidic organelles for various research applications. While the specific experimental data provided herein is primarily based on studies using its racemate, quinacrine, it is expected that this compound will exhibit very similar properties and performance in these applications.
Data Presentation
The following table summarizes the key quantitative data for the use of this compound (based on quinacrine data) as a fluorescent probe for acidic organelles.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~424 nm, ~450 nm | Can be excited by standard 405 nm or 488 nm laser lines. |
| Emission Maximum (λem) | ~500-550 nm | Emits in the green region of the spectrum. |
| Recommended Staining Concentration | 0.3 - 10 µM | Optimal concentration may vary depending on the cell type and experimental goals. |
| Incubation Time | 15 - 60 minutes | Shorter times are sufficient for general staining, while longer times may be needed for specific assays. |
| Photostability | High | Suitable for long-term imaging with minimal photobleaching.[1] |
| Phototoxicity | Low at recommended concentrations | Higher concentrations and prolonged high-intensity illumination can induce phototoxicity. |
| Cell Permeability | Permeable | Readily enters live cells. |
| Fixability | Not recommended | Staining is generally lost upon fixation and permeabilization. |
Experimental Protocols
Protocol 1: General Staining of Acidic Organelles in Live Cells
This protocol describes the basic procedure for staining acidic organelles in cultured mammalian cells.
Materials:
-
This compound stock solution (1 mM in DMSO or water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP/FITC channels)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess stain.
-
Imaging: Replace the wash solution with pre-warmed live-cell imaging medium. Image the cells using a fluorescence microscope. Acidic organelles will appear as bright green fluorescent puncta within the cytoplasm.
Protocol 2: Monitoring Autophagy using this compound
This protocol outlines the use of this compound to visualize and quantify the accumulation of autolysosomes, a key step in the autophagy pathway.
Materials:
-
This compound stock solution (1 mM in DMSO or water)
-
Complete cell culture medium
-
Autophagy inducer (e.g., rapamycin, starvation medium)
-
Autophagy inhibitor (e.g., bafilomycin A1, chloroquine) as a control
-
Live-cell imaging medium
-
Fluorescence microscope with a heated stage and CO2 chamber for time-lapse imaging
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom dish suitable for live-cell imaging and grow to 50-70% confluency.
-
Induction of Autophagy: Treat the cells with an autophagy inducer according to the specific experimental requirements. For example, incubate cells in starvation medium (e.g., Earle's Balanced Salt Solution) or treat with rapamycin (e.g., 100 nM) for a desired period (e.g., 2-6 hours). Include a negative control (untreated cells) and a positive control (cells treated with an autophagy inhibitor like 100 nM bafilomycin A1 for the final 2 hours of the induction period).
-
Staining: Add this compound to the culture medium to a final concentration of 1-5 µM and incubate for the final 15-30 minutes of the autophagy induction period.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Autophagy induction will result in an increased number and intensity of this compound-stained puncta (autolysosomes) compared to the control cells. The accumulation of these puncta can be quantified using image analysis software.
Visualizations
Caption: A flowchart illustrating the key steps in the fluorescent staining of acidic organelles using this compound.
Caption: The mechanism of this compound accumulation in acidic organelles is driven by protonation in the low pH environment.
Caption: this compound staining allows for the visualization and quantification of autolysosomes, providing a measure of autophagic flux.
References
Application Notes and Protocols for d-Atabrine Dihydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Atabrine dihydrochloride, also known as Quinacrine or Mepacrine, is a versatile compound initially developed as an antimalarial agent.[1][2] Its therapeutic potential has since expanded, with research demonstrating its efficacy in various other applications, including cancer, inflammation, and prion diseases.[1][3][4][5] Mechanistically, this compound has been shown to modulate several key cellular pathways, including the suppression of NF-κB and activation of p53 signaling, leading to the induction of apoptosis.[2][3] It also inhibits phospholipase A2 and topoisomerase activity.[1][6] These application notes provide a detailed overview of protocols for in vivo animal studies using this compound, compiled from various scientific studies.
Data Presentation
Table 1: Summary of this compound (Quinacrine) Dosage and Administration in Rodent Models
| Animal Model | Indication | Dosage | Route of Administration | Treatment Schedule | Key Findings | Reference |
| SCID Mice | Acute Myeloid Leukemia (AML) | 100 mg/kg | Oral Gavage | Three times a week for two consecutive weeks | Significantly suppressed circulating blast cells and increased median survival time. No decrease in body weight observed. | [3] |
| Wistar Rats | Myocardial Ischemia/Reperfusion Injury | 5 mg/kg | Intravenous | Single dose at the beginning of reperfusion | Reduced infarct size and the no-reflow area. | [7] |
| Rabbits | Pleural Effusion | 10 mg/kg (immediately fatal) | Intravenous Infusion (over 1 min) | Single dose | Demonstrates acute toxicity at high intravenous doses. | [8] |
| Rabbits | Pleural Effusion | 2 mg/kg | Intravenous Infusion (over 5 min) | Single dose | No visible adverse effects. | [8] |
| Mice | Colitis (DSS and Oxazolone models) | Not Specified | Not Specified | Not Specified | Suppressed iNOS, Cox-2, and p53 expression in the colon. | [1] |
| Rats | Developmental Toxicity | 120 mg/kg | Subcutaneous | Gestational days 13 through 19 | Increased fetal death, but no defective fetuses were found. | [6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Mouse Xenograft Model of Acute Myeloid Leukemia (AML)
This protocol is adapted from a study investigating the anti-leukemic effects of Quinacrine in an AML mouse model.[3]
1. Animal Model:
-
Female Severe Combined Immunodeficient (SCID) mice are used to establish the AML-PS xenograft model.
2. This compound (Quinacrine) Preparation:
-
For oral administration, this compound is typically dissolved in a suitable vehicle such as saline. A formulation for in vivo use can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
-
The solution should be prepared fresh on the day of administration.
3. Dosing and Administration:
-
Administer a dose of 100 mg/kg body weight via oral gavage.[3]
-
Treatment is administered three times a week for two consecutive weeks.
4. Monitoring and Endpoints:
-
Monitor animal body weight regularly to assess toxicity.[3]
-
At specified time points (e.g., day 30/31), collect blood samples to determine the percentage of circulating human tumor cells (leukemic cells) as a measure of tumor burden.[3]
-
Monitor survival to determine the median survival time (MST) of treated versus control mice.[3]
Protocol 2: Assessment of Cardioprotective Effects in a Rat Model of Myocardial Ischemia/Reperfusion Injury
This protocol is based on a study evaluating the effects of Quinacrine on myocardial injury in rats.[7]
1. Animal Model:
-
Anesthetized Wistar rats are used to model regional myocardial ischemia followed by reperfusion.
2. This compound (Quinacrine) Preparation:
-
For intravenous administration, dissolve this compound in a 0.9% NaCl solution.
3. Dosing and Administration:
-
Administer a single intravenous injection of 5 mg/kg body weight.[7]
-
The injection is given starting at the last minute of ischemia and continuing through the first 9 minutes of reperfusion.[7]
4. Assessment of Myocardial Injury:
-
Evaluate the area at risk and infarct size using "double staining" with Evans blue and triphenyltetrazolium chloride.[7]
-
Assess vascular permeability and the no-reflow zone by intravenously injecting indocyanine green (ICG) and thioflavin S (ThS) at specific time points during reperfusion.[7]
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for AML in vivo study.
References
- 1. Repurposing the anti-malarial drug, quinacrine: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mepacrine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cardio- and Vasoprotective Effects of Quinacrine in an In Vivo Rat Model of Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quinacrine.org [quinacrine.org]
- 9. medchemexpress.com [medchemexpress.com]
recommended storage conditions for d-Atabrine dihydrochloride
Application Notes and Protocols: d-Atabrine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Subject: Recommended Storage, Handling, and Preparation of this compound for Research Applications.
Introduction
This compound, the active enantiomer of quinacrine, is a versatile compound utilized in various research fields, notably for its antiprion activity.[1][2][3] Proper storage and handling are critical to ensure its stability, potency, and the reproducibility of experimental results. This document provides detailed guidelines on the recommended storage conditions, protocols for solution preparation, and safe handling practices. This compound is also known as a specific enantiomer of Mepacrine or Quinacrine dihydrochloride; storage information for the racemate is often applied and relevant.[4][5][6]
Physical and Chemical Properties
-
Appearance: Light yellow to yellow solid.[1]
-
Stability: Stable under recommended storage conditions.[7][8] The compound is sensitive to light and moisture.[1][9]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[8][10]
Recommended Storage Conditions
To prevent degradation and ensure the longest possible shelf-life, this compound and its solutions must be stored under specific conditions. The following table summarizes the recommended storage temperatures and durations for the compound in both solid (powder) and solvent forms.
Table 3.1: Summary of Storage Recommendations
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | 4°C | Short-term | Store sealed, away from moisture.[1][7] |
| -20°C | Up to 3-4 years | Recommended for long-term storage.[2][11][12] Keep dry and dark.[6] | |
| Room Temp. | Possible | Some suppliers ship at ambient temperature.[1] | |
| In Solvent (Stock Solution) | -20°C | 1 to 6 months | Store in sealed aliquots.[1][3][7][12] Avoid repeated freeze-thaw cycles.[1][3] |
| -80°C | 6 months to 1 year | Recommended for longer-term solution storage.[1][2][3][7] |
Note: Aqueous solutions are less stable and are not recommended for storage beyond one day.[11]
Experimental Protocols: Stock Solution Preparation
Proper preparation of stock solutions is crucial for accurate experimental results. This compound is soluble in DMSO and water (with heat).[1][4] Due to the hygroscopic nature of DMSO, which can impact solubility, using a new, unopened bottle is highly recommended.[1]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Compound Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 472.88 g/mol ) in a sterile conical tube.[1]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder. For example, to prepare a 10 mM stock, add 211.5 µL of DMSO per 1 mg of compound.[3]
-
Dissolution: Vortex the mixture thoroughly. If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath or gently warm the tube to 37°C to aid solubilization.[1][3]
-
Aliquoting: Once a clear solution is obtained, dispense it into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots promptly at -20°C for up to one month or at -80°C for up to six months to a year.[1][2] This prevents degradation from repeated freeze-thaw cycles.[3]
Handling and Safety Workflow
Safe handling and appropriate storage are paramount. The following diagram illustrates the logical workflow from receiving the compound to its long-term storage.
Caption: Workflow for handling and storage of this compound.
Summary
The chemical integrity of this compound is best maintained by storing the solid powder in a sealed container at -20°C, protected from light and moisture. Stock solutions, preferably in anhydrous DMSO, should be stored in single-use aliquots at -80°C to ensure stability and prevent the deleterious effects of repeated freeze-thaw cycles. Adherence to these guidelines is essential for reliable and reproducible research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Quinacrine dihydrochloride|69-05-6|MSDS [dcchemicals.com]
- 9. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mybiosource.com [mybiosource.com]
d-Atabrine Dihydrochloride: Applications and Protocols in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
d-Atabrine dihydrochloride, the active enantiomer of quinacrine, is a versatile compound with significant applications in neuroscience research, primarily revolving around its potent anti-prion properties and its emerging role in neuroprotection and neuroregeneration. Historically known as an antimalarial agent, its ability to cross the blood-brain barrier has made it a subject of intense investigation for various neurodegenerative disorders.
Primary Applications:
-
Prion Disease Research: this compound is extensively used as a research tool to study the mechanisms of prion propagation and to screen for potential therapeutic agents. It has been shown to inhibit the formation of the disease-associated scrapie isoform of the prion protein (PrPSc) in cultured cells infected with various prion strains.[1][2] Its mechanism in this context is thought to involve the stabilization of the normal cellular prion protein (PrPC), thereby preventing its conversion to the misfolded PrPSc conformation.[3] However, in vivo studies and clinical trials with its racemic mixture, quinacrine, have shown limited success, partly due to the development of drug-resistant prion strains.[1][4]
-
Neuroprotective and Neurotrophic Effects: Recent studies have highlighted the potential of this compound and its parent compound, quinacrine, in models of other neurodegenerative diseases, such as Parkinson's disease. It has been demonstrated to promote neurite growth in dopaminergic neurons and protect against neurotoxins.[5][6] This neurotrophic effect is mediated through the activation of the canonical Bone Morphogenetic Protein (BMP)-Smad signaling pathway.[5][6][7]
-
Inhibition of Phospholipase A2 (PLA2): this compound is also a known inhibitor of phospholipase A2 (PLA2), an enzyme implicated in neuroinflammation and oxidative stress in various neurological disorders, including Alzheimer's disease and spinal cord injury.[8][9][10] By inhibiting PLA2, it can reduce the production of pro-inflammatory lipid mediators, suggesting a therapeutic potential in neuroinflammatory conditions.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of quinacrine (the racemic mixture containing d-Atabrine) in various in vitro neuroscience research applications.
Table 1: Anti-Prion Activity of Quinacrine in Cell Culture
| Prion Strain/Cell Line | Effective Concentration (EC50) | Reference |
| RML prions (ScN2a cells) | 400 nM | [1] |
| RML prions | 300 nM | [1] |
| RML prions | 230 nM | [1] |
| 22L prions | 590 nM | [1] |
| Fukuoka-1 prions | 1.88 µM | [1] |
| Scrapie-infected neuroblastoma cells | 0.3 µM to 3 µM | [2] |
Table 2: Neurotrophic and Neuroprotective Effects of Quinacrine
| Cell Line / Model | Assay | Effective Concentration | Outcome | Reference |
| SH-SY5Y cells | Neurite Growth | 10 nM | Significant increase in neurite length | [7] |
| Primary Midbrain Dopaminergic Neurons | Neurite Growth | 10 nM | Significant increase in neurite length | [11] |
| SH-SY5Y cells | Neuroprotection against MPP+ and 6-OHDA | Not specified | Neuroprotective effects observed | [5] |
Experimental Protocols
Protocol 1: Inhibition of Prion Propagation in Scrapie-Infected Neuroblastoma (ScN2a) Cells
This protocol is a standard method to assess the anti-prion activity of compounds like this compound.
1. Cell Culture and Infection:
- Culture mouse neuroblastoma cells (N2a) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- For infection, plate approximately 20,000 cells per well in a 96-well plate.[12]
- Expose the cells to brain homogenate from scrapie-infected mice (e.g., RML strain) for 48-72 hours.
- Wash the cells to remove the inoculum and culture them for several passages to establish chronic infection.
2. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Plate the scrapie-infected N2a (ScN2a) cells in fresh culture plates.
- Treat the cells with varying concentrations of this compound (e.g., from 10 nM to 10 µM) for a period of 3-6 days. Include a vehicle-only control.
3. Detection of PrPSc:
- After treatment, lyse the cells and treat the lysates with Proteinase K (PK) to digest the normal PrPC. PrPSc is partially resistant to PK digestion.
- Analyze the PK-treated lysates by Western blotting using an anti-PrP antibody.
- The reduction in the PrPSc signal in treated cells compared to untreated controls indicates the inhibitory activity of the compound.
Protocol 2: Neurite Outgrowth Assay in SH-SY5Y Human Neuroblastoma Cells
This protocol assesses the neurotrophic potential of this compound.
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.
- To induce a neuronal phenotype, differentiate the cells by reducing the serum concentration to 1% and adding 10 µM retinoic acid for 5-7 days.[13]
2. Treatment:
- Plate the differentiated SH-SY5Y cells.
- Treat the cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for 72 hours.[11]
3. Analysis of Neurite Outgrowth:
- Fix the cells with 4% paraformaldehyde.
- Immunostain for a neuronal marker, such as β-III tubulin.
- Capture images using a microscope.
- Quantify the total neurite length per cell using image analysis software (e.g., ImageJ). An increase in neurite length compared to control cells indicates a neurotrophic effect.
Visualizations
Caption: Inhibition of Prion Protein Conversion by this compound.
Caption: this compound promotes neurite growth via BMP-Smad signaling.
References
- 1. The curious antiprion activity of antimalarial quinolines [cureffi.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 5. DSpace [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The phospholipase A2 inhibitor quinacrine prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of brain phospholipase A2 activity: their neuropharmacological effects and therapeutic importance for the treatment of neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Infection of Cell Lines with Experimental and Natural Ovine Scrapie Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: d-Atabrine Dihydrochloride in Prion Disease Research
Introduction
d-Atabrine dihydrochloride, the active enantiomer of the racemic compound quinacrine, has been a significant tool in the study of prion diseases.[1][2] Initially identified as a promising therapeutic candidate due to its ability to inhibit the formation of the disease-associated prion protein (PrPSc) in cell culture models, quinacrine (and by extension, d-Atabrine) has been extensively evaluated.[3][4][5] Despite its success in vitro, it failed to demonstrate efficacy in animal models and human clinical trials, ultimately precluding its use as a treatment for conditions like Creutzfeldt-Jakob disease (CJD).[6][7][8]
This lack of clinical translation, however, has pivoted the role of d-Atabrine from a potential therapeutic to a crucial research tool. Its primary application now lies in studying the fundamental mechanisms of prion biology, particularly in understanding the emergence of drug-resistant prion strains.[9][10] These notes provide an overview of its applications, limitations, and detailed protocols for its use in a research setting.
Mechanism of Action
The precise mechanism by which d-Atabrine inhibits prion propagation is not fully elucidated. The leading hypothesis is that it interferes with the conformational conversion of the normal cellular prion protein (PrPC) into the misfolded, pathological PrPSc form.[4][11] It appears to be effective at preventing de novo PrPSc formation in dividing cells but is unable to affect pre-existing PrPSc aggregates.[3][6]
A critical discovery from studies involving continuous quinacrine treatment was the development of drug-resistant prion conformers.[9] It is proposed that quinacrine eliminates a specific subset of PrPSc conformers, which inadvertently allows for the survival and proliferation of a drug-resistant population.[9][10] This phenomenon is a leading explanation for the compound's lack of in vivo efficacy.[10]
Data Presentation
Table 1: Summary of In Vitro Efficacy
| Cell Line | Prion Strain | Effective Concentration (EC50 / "Curing") | Outcome | Reference |
| ScN2a (mouse neuroblastoma) | RML Scrapie | ~0.3 µM (EC50) | Inhibition of PrPSc formation | [5] |
| ScN2a (mouse neuroblastoma) | RML Scrapie | 0.4 µM | "Cured" cells of PrPSc after 3 repeat treatments | [3] |
| ScNB (mouse neuroblastoma) | RML Scrapie | 2 µM | Inhibition of PrPSc accumulation with a single treatment | [3] |
| ScGT1 (murine neuronal) | RML Scrapie | Not specified | "Curing" effect required lengthy treatment | [3][6] |
Table 2: Summary of In Vivo (Animal Model) Studies
| Animal Model | Prion Strain | Dosage & Route | Key Outcome | Reference |
| BSE-infected mice | BSE | Not specified | No detectable therapeutic effect. | [3][6] |
| Prion-inoculated wild-type mice | RML Scrapie | 40 mg/kg/day (oral) | No extension in survival time. | [9] |
| Prion-inoculated MDR-deficient mice | RML Scrapie | 40 mg/kg/day (oral) | Transient reduction in brain PrPSc levels, but no extension in survival time. | [9][10] |
Table 3: Summary of Human Clinical Trials
| Trial Name / Study | Disease Type | Dosage | Key Findings | Reference |
| PRION-1 Study | Sporadic, Iatrogenic, Variant, and Inherited CJD | 300 mg/day | Reasonably tolerated but did not significantly affect the clinical course or mortality. | [11][12] |
| UCSF Treatment Trial | Sporadic CJD (sCJD) | 300 mg/day | Did not improve 2-month survival compared to placebo. | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PrPSc Accumulation in ScN2a Cells
This protocol details the methodology for assessing the anti-prion activity of this compound in a standard cell culture model.
-
Cell Culture:
-
Culture scrapie-infected mouse neuroblastoma (ScN2a) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Plate ScN2a cells in 6-well plates and grow to ~50% confluency.
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Treat cells with varying concentrations of d-Atabrine (e.g., 0.1 µM to 10 µM) for 3-4 days. Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells in 0.5 mL of cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, 0.5% sodium deoxycholate).
-
Centrifuge the lysate at 2000 x g for 5 minutes to remove nuclei and cell debris.
-
-
Proteinase K (PK) Digestion:
-
Normalize total protein concentration for all samples.
-
Digest a 500 µg aliquot of protein with 20 µg/mL Proteinase K at 37°C for 60 minutes. This step degrades PrPC, leaving only the PK-resistant PrPSc.
-
Stop the reaction by adding Pefabloc SC to a final concentration of 2 mM.
-
-
Western Blot Analysis:
-
Centrifuge samples at 100,000 x g for 1 hour at 4°C to pellet the PrPSc.
-
Resuspend the pellet in sample buffer, boil for 10 minutes, and run on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-PrP antibody (e.g., 3F4 or 6D11).
-
Use a suitable secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands corresponding to PrPSc. A reduction in band intensity in treated samples compared to the control indicates inhibitory activity.
-
Protocol 2: Generation and Analysis of Drug-Resistant Prions
This protocol describes a method to select for and characterize d-Atabrine-resistant prion conformers.
-
Continuous Drug Treatment:
-
Culture ScN2a cells as described in Protocol 1.
-
Treat the cells continuously with a fixed concentration of this compound (e.g., 1 µM) over multiple passages (e.g., 8-10 passages).
-
At each passage, split the cells and replenish the media with fresh drug.
-
-
Confirmation of Resistance:
-
After several passages, perform the PrPSc inhibition assay (Protocol 1) on the continuously treated cells alongside a non-resistant control cell population.
-
If the continuously treated cells show significantly higher levels of PrPSc compared to the acutely treated control cells at the same drug concentration, resistance has been established.
-
-
Biochemical Characterization:
-
Analyze the PrPSc from resistant and sensitive populations.
-
Conformational Stability Assay: Expose cell lysates to increasing concentrations of a denaturant (e.g., guanidine hydrochloride) before PK digestion and Western blotting. A shift in the denaturation curve can indicate a change in conformational stability.
-
Immunoaffinity: Compare the binding of different anti-PrP antibodies that recognize distinct epitopes to assess potential conformational changes in the PrPSc aggregate.
-
Visualizations
Caption: Workflow for testing anti-prion compounds like d-Atabrine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Archive: UCSF study finds two old drugs may help fight prion diseases | UC San Francisco [ucsf.edu]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacrine treatment trial for sporadic Creutzfeldt-Jakob disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 10. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of quinacrine in human prion disease (PRION-1 study): a patient-preference trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
d-Atabrine Dihydrochloride: A Versatile Fluorescent Probe for Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
d-Atabrine dihydrochloride, the dextrorotatory enantiomer of the antimalarial drug quinacrine, is a versatile fluorescent probe with broad applications in cellular and molecular biology. Its intrinsic fluorescence, coupled with its ability to intercalate into DNA and accumulate in acidic organelles, makes it a valuable tool for various microscopy techniques. These application notes provide a comprehensive overview of the properties and uses of this compound as a fluorescent probe, complete with detailed protocols for its application in chromosome analysis, live-cell imaging of acidic organelles, and its relevance in studying key signaling pathways.
Physicochemical and Fluorescent Properties
This compound is a yellow crystalline solid soluble in water. Its fluorescent properties are attributed to its acridine ring system. While specific photophysical data for the d-enantiomer is not extensively published, the values are expected to be nearly identical to those of racemic quinacrine due to the shared fluorophore.
Table 1: Physicochemical and Fluorescent Properties of this compound (Data primarily from Quinacrine)
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀ClN₃O · 2HCl | [1][2] |
| Molecular Weight | 472.88 g/mol | [1][2] |
| Excitation Maximum (λex) | ~436 nm (in water) | N/A |
| Emission Maximum (λem) | ~525 nm (in water) | N/A |
| Solubility | Soluble in water (with heat), DMSO | [3] |
| Storage | Store at room temperature, protected from light | [1] |
Applications in Microscopy
This compound's utility as a fluorescent probe spans several key areas of cell biology research:
-
Chromosome Staining (Q-Banding): d-Atabrine was historically used for Q-banding, a cytogenetic technique to produce characteristic banding patterns on chromosomes. It preferentially binds to AT-rich regions of DNA, resulting in brighter fluorescence in these areas.
-
Staining of Acidic Organelles: As a weak base, this compound accumulates in acidic compartments within live cells, such as lysosomes and endosomes. This property makes it an excellent probe for visualizing and tracking these organelles in real-time.
-
Investigation of Signaling Pathways: Due to its effects on key cellular signaling pathways, such as NF-κB and p53, d-Atabrine can be used as a tool in studies investigating these processes, often in conjunction with other molecular probes.
Experimental Protocols
Protocol 1: Chromosome Staining (Q-Banding)
This protocol outlines the procedure for staining metaphase chromosomes using this compound to produce Q-bands.
Materials:
-
This compound stock solution (e.g., 0.5% w/v in distilled water)
-
McIlvaine's buffer (citrate-phosphate buffer), pH 5.6
-
Coplin jars
-
Microscope slides with fixed metaphase chromosome spreads
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI or FITC)
Procedure:
-
Rehydration: If slides are old, rehydrate them by passing through an ethanol series (e.g., 90%, 70%, 50% ethanol) for 2 minutes each, followed by a final rinse in distilled water.
-
Staining: Immerse the slides in a Coplin jar containing the this compound staining solution for 10-20 minutes at room temperature.
-
Rinsing: Briefly rinse the slides in a gentle stream of tap water.
-
Differentiation: Place the slides in McIlvaine's buffer (pH 5.6) for 1-2 minutes to differentiate the bands.
-
Mounting: Mount the slides with a drop of the same buffer and a coverslip.
-
Imaging: Observe the chromosomes under a fluorescence microscope. The Y chromosome will show particularly bright fluorescence. Capture images promptly as the fluorescence can fade.
Workflow for Q-Banding
Caption: Workflow for chromosome Q-banding.
Protocol 2: Live-Cell Imaging of Acidic Organelles
This protocol describes the use of this compound to stain and visualize acidic organelles (e.g., lysosomes) in living cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Culture cells to a suitable confluency (e.g., 50-70%) on an appropriate imaging vessel.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM.
-
Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): For clearer imaging, you can wash the cells once with fresh, pre-warmed imaging medium to remove excess probe.
-
Imaging: Image the cells using a fluorescence or confocal microscope with appropriate environmental control (37°C, 5% CO₂). Use a filter set suitable for fluorescein or GFP.
Workflow for Live-Cell Imaging of Acidic Organelles
References
Troubleshooting & Optimization
how to prevent d-Atabrine dihydrochloride precipitation in media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of d-Atabrine dihydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue stemming from its physicochemical properties. Key factors include:
-
Limited Aqueous Solubility: While the dihydrochloride salt form enhances water solubility compared to the free base, its solubility in complex, high-ionic-strength solutions like cell culture media can still be limited.
-
Solvent Shift: The compound is often dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly introduced into the aqueous medium, the DMSO disperses, and the local concentration of this compound may momentarily exceed its solubility limit in the media, causing it to "crash out" or precipitate. This is a kinetic solubility issue.[1][2]
-
pH and Ionic Strength: The pH of your cell culture medium (typically ~7.4) and its salt concentration can influence the ionization state and solubility of the compound.[3][4][5]
-
Interactions with Media Components: Components within the media, such as proteins and salts, can interact with the compound and reduce its solubility.
Q2: What is the recommended solvent for preparing a stock solution?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO) .[6][7][8][9]
-
Solubility: It is soluble in DMSO at a concentration of up to 16.67 mg/mL (35.25 mM).[6][8]
-
Best Practices: It is critical to use newly opened, anhydrous (dry) DMSO. Hygroscopic DMSO (DMSO that has absorbed moisture from the air) can significantly reduce the solubility of the compound.[6]
Q3: How can I ensure my this compound fully dissolves in the stock solution?
To ensure complete dissolution and prevent issues downstream, follow these steps:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration below the maximum solubility limit (e.g., 10 mM).
-
If dissolution is slow, use an ultrasonic bath to aid the process.[8][9]
-
Alternatively, gentle warming to 37°C can also help increase solubility.[8]
-
Visually inspect the solution against a light source to ensure no solid particles remain before storing or using it.
Q4: What is the correct procedure for diluting the DMSO stock into my aqueous experimental media?
The dilution step is the most critical for preventing precipitation.
-
Pre-warm the Media: Ensure your destination cell culture medium is pre-warmed to 37°C.
-
Vortex/Stir During Addition: While vigorously vortexing or stirring the media, add the DMSO stock solution drop-by-drop or as a very slow stream. This rapid dispersion is crucial to avoid localized high concentrations that lead to precipitation.
-
Keep Final DMSO Concentration Low: For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[10][11] Plan your stock concentration accordingly. For example, to achieve a 10 µM working solution, a 10 mM stock solution allows for a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
Q5: How should I store my this compound stock solution?
Proper storage is essential to maintain the compound's stability and prevent degradation or precipitation.
-
Aliquot: Once prepared, the stock solution should be divided into small, single-use aliquots to avoid repeated freeze-thaw cycles.[6][8]
-
Storage Temperature: Store the aliquots in a tightly sealed container, protected from moisture.[6][12]
| Storage Temperature | Shelf Life (in solvent) |
| -80°C | 6 Months[6][8][13] |
| -20°C | 1 Month[6][8][13] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation immediately upon adding stock to media. | 1. Final concentration exceeds aqueous solubility.2. Inadequate mixing during dilution.3. Media was at a cold temperature. | 1. Lower the final working concentration.2. Add the stock solution slowly while vortexing the media.3. Ensure the media is pre-warmed to 37°C. |
| The prepared DMSO stock solution is cloudy or has particles. | 1. Solubility limit in DMSO was exceeded.2. Old or hydrated DMSO was used.3. Insufficient energy (mixing/sonication) applied. | 1. Remake the stock at a lower concentration.2. Use fresh, anhydrous DMSO.3. Use an ultrasonic bath and/or warm to 37°C to aid dissolution.[8] |
| Precipitation occurs over time after dilution (e.g., in the incubator). | 1. The compound has low thermodynamic stability in the media.2. The pH of the media shifted over time.3. Interaction with media components (e.g., serum proteins). | 1. Prepare working solutions fresh immediately before each experiment.2. Ensure the incubator has proper CO₂ levels to maintain media pH.3. Test for solubility in serum-free media to identify potential interactions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 472.88 g/mol )[6]
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass for your desired volume. For 1 mL of a 10 mM stock solution:
-
Mass = 10 mmol/L * 0.001 L * 472.88 g/mol = 4.73 mg
-
-
Carefully weigh 4.73 mg of this compound powder and place it into a clean vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[8]
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Dispense into single-use aliquots (e.g., 20 µL) in microcentrifuge tubes.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Determine the final volume of the working solution needed. For this example, we will prepare 10 mL.
-
Pipette 10 mL of pre-warmed cell culture medium into a sterile conical tube.
-
Calculate the volume of stock solution required for a 1:1000 dilution:
-
Volume of Stock = (Final Concentration / Stock Concentration) * Final Volume
-
Volume of Stock = (10 µM / 10,000 µM) * 10 mL = 10 µL
-
-
Place the conical tube with the medium on a vortex mixer set to a medium-high speed.
-
While the medium is vortexing, slowly pipette the 10 µL of the 10 mM DMSO stock solution into the swirling medium.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
The final working solution now contains 10 µM this compound in media with 0.1% DMSO. Use immediately.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. 4 Factors Affecting Solubility Of Drugs [outsourcedpharma.com]
- 5. Factors Influencing Solubility of Drugs.pptx [slideshare.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
reducing photobleaching of d-Atabrine dihydrochloride in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of d-Atabrine dihydrochloride in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
This compound, also known as quinacrine, is a fluorescent dye that intercalates into DNA, particularly in AT-rich regions. Its fluorescence allows for the visualization of cell nuclei and chromosomes. It is also used to label acidic vesicles within cells.
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a gradual decrease in the fluorescent signal, which can compromise image quality, limit observation time, and affect the accuracy of quantitative measurements.
Q3: How susceptible is this compound to photobleaching?
This compound (quinacrine) is considered more suitable for long-term imaging compared to some other fluorescent probes like LysoTracker Red due to its relatively lower phototoxicity and slower photobleaching. However, like most fluorophores, it is still susceptible to photobleaching, especially with prolonged or high-intensity light exposure.
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most of these agents are reactive oxygen species (ROS) scavengers. During fluorescence excitation, ROS are generated and can chemically damage the fluorophore. Antifade reagents neutralize these ROS, thereby protecting the fluorophore and prolonging its fluorescent signal.
Q5: Are there any antifade reagents that are known to be ineffective for this compound?
Yes, at least one study has shown that the antifade agent dithionite is not effective in preventing the fading of quinacrine fluorescence.
Troubleshooting Guide
This guide addresses common issues related to the photobleaching of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescent signal | High excitation light intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure time | Minimize the duration of exposure during image acquisition. Use the shortest possible exposure time that yields a clear image. | |
| Sample is continuously exposed to light | Use the microscope's shutter to block the excitation light path when not actively acquiring images. Focus on the sample using transmitted light before switching to fluorescence to minimize photobleaching during setup. | |
| Absence of or ineffective antifade reagent | Incorporate a commercial or self-made antifade mounting medium. Note that the effectiveness of a specific antifade reagent for d-Atabrine may need to be empirically determined. | |
| Weak or no fluorescent signal after fixation and permeabilization | Loss of d-Atabrine during processing | Some users have reported a loss of quinacrine signal after fixation with paraformaldehyde (PFA) and permeabilization with saponin. If possible, image live cells. If fixation is necessary, consider optimizing the fixation and permeabilization protocol. This may involve testing different fixatives (e.g., methanol), reducing the concentration or duration of the fixative and permeabilizing agent, or omitting the permeabilization step if the target is accessible without it. |
| High background fluorescence | Autofluorescence of the sample or mounting medium | Use a mounting medium with low intrinsic fluorescence. Some antifade reagents, like p-Phenylenediamine (PPD), can cause background fluorescence. If autofluorescence from the biological sample is an issue, consider spectral unmixing if your imaging system supports it, or use appropriate background subtraction during image analysis. |
| Inconsistent fluorescence intensity across the sample or between experiments | Inconsistent illumination | Ensure the microscope's lamp is properly aligned and has not aged significantly. Lamp intensity can decrease over time. |
| Variability in antifade reagent performance | Prepare antifade solutions fresh, as some components can degrade over time. Ensure thorough mixing of the mounting medium before use. |
Data Presentation
Table 1: Qualitative Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Reactive Oxygen Species Scavenger | Highly effective for many fluorophores. | Can cause a reddish-brown background, is toxic, and can reduce the initial fluorescence intensity of some dyes. |
| n-Propyl gallate (NPG) | Reactive Oxygen Species Scavenger | Less toxic than PPD. | Can be difficult to dissolve and may crystallize in the mounting medium. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Reactive Oxygen Species Scavenger | Less toxic than PPD. | Generally less effective than PPD. |
| Trolox | Reactive Oxygen Species Scavenger | Water-soluble and effective for live-cell imaging. | May require optimization of concentration for different cell types. |
| Ascorbic Acid (Vitamin C) | Reducing Agent | Readily available and can be used in live-cell imaging. | Can lower the pH of the medium and its effectiveness can be short-lived. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Efficacy of Antifade Reagents for this compound
This protocol provides a framework for quantitatively assessing the photostability of this compound in the presence of different antifade reagents.
1. Sample Preparation:
- Prepare your biological samples (e.g., fixed cells, tissue sections) stained with this compound according to your standard protocol.
- Divide the samples into groups. Each group will be mounted with a different antifade medium (including a control group with no antifade reagent).
2. Mounting:
- For each group, apply a small drop of the designated mounting medium onto the sample.
- Carefully place a coverslip over the sample, avoiding air bubbles.
- Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.
- Allow the mounting medium to cure if necessary, according to the manufacturer's instructions.
3. Image Acquisition:
- Use a fluorescence microscope (confocal or widefield) equipped with the appropriate filter set for this compound (Excitation: ~420 nm, Emission: ~495 nm).
- For each sample, select a region of interest (ROI).
- Acquire a time-lapse series of images of the ROI. Use consistent acquisition settings (e.g., laser power, exposure time, gain, and time interval) for all samples. A typical time-lapse might involve acquiring an image every 30 seconds for 10-15 minutes.
4. Data Analysis:
- For each time-lapse series, measure the mean fluorescence intensity of the ROI in each image.
- Correct for background fluorescence by measuring the mean intensity of a region with no cells and subtracting it from the ROI intensity.
- Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
- Plot the normalized fluorescence intensity as a function of time for each antifade reagent.
- Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each condition.
5. Comparison:
- Compare the photobleaching curves and half-lives for the different antifade reagents. The reagent that results in the slowest decay of fluorescence and the longest half-life is the most effective at reducing photobleaching for this compound under your experimental conditions.
Visualizations
Caption: Mechanism of photobleaching and the role of antifade agents.
Caption: Workflow for evaluating antifade reagent efficacy.
troubleshooting inconsistent d-Atabrine dihydrochloride staining results
Welcome to the technical support center for d-Atabrine dihydrochloride (quinacrine) staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during fluorescent staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound staining?
A1: this compound, also known as quinacrine, is a fluorescent dye that primarily functions as a DNA intercalator. It preferentially binds to adenine-thymine (AT)-rich regions of double-stranded DNA. The fluorescence of d-Atabrine is significantly enhanced upon intercalation into these AT-rich areas, while it is quenched by guanine-cytosine (GC)-rich regions. This property allows for the visualization of chromosome banding patterns (Q-bands) and differential staining of cell nuclei.
Q2: Can d-Atabrine stain cellular components other than the nucleus?
A2: Yes. d-Atabrine is a weak base and can accumulate in acidic organelles such as lysosomes and vacuoles. This accumulation is driven by a pH gradient across the organelle membrane. This secondary staining mechanism can sometimes be a source of background or unexpected granular cytoplasmic fluorescence.
Q3: What are the excitation and emission wavelengths for this compound?
A3: this compound is typically excited by violet or blue light and emits in the green to yellow range of the spectrum. For optimal detection, the following filter sets are recommended:
-
Excitation: ~420-440 nm
-
Emission: ~490-530 nm
Always consult your microscope's filter specifications to ensure optimal signal detection.
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
If you are observing a faint signal or a complete absence of staining, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect d-Atabrine Concentration | The concentration of the staining solution is critical. A concentration that is too low will result in a weak signal. Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of 0.1 µM to 10 µM. |
| Suboptimal Incubation Time | Insufficient incubation time will lead to incomplete staining. Optimize the incubation period by testing a time course (e.g., 15, 30, 60, and 120 minutes). |
| Improper Fixation/Permeabilization | The choice of fixative and permeabilization agent can impact the accessibility of DNA. See the table below for a comparison of common methods. |
| Photobleaching | d-Atabrine can be susceptible to photobleaching, especially under intense or prolonged illumination. Minimize light exposure and use an anti-fade mounting medium. |
| Incorrect pH of Staining Buffer | The pH of the staining and wash buffers can influence dye binding and fluorescence. Ensure buffers are maintained at a physiological pH (typically 7.2-7.4). |
| Degraded d-Atabrine Stock Solution | Ensure your this compound stock solution is stored correctly (at -20°C or -80°C in a light-protected container) and has not expired. |
| Method | Procedure | Advantages | Disadvantages |
| Methanol Fixation | Incubate cells with ice-cold 100% methanol for 10-15 minutes at -20°C. | Simultaneously fixes and permeabilizes the cells. Can result in a strong and distinct signal. | Can alter cellular morphology and may not be suitable for all antigens if performing co-staining. |
| Paraformaldehyde (PFA) Fixation with Triton™ X-100 Permeabilization | Fix with 2-4% PFA for 15 minutes at room temperature. Wash with PBS. Permeabilize with 0.1-0.5% Triton™ X-100 in PBS for 5-10 minutes. | Generally provides good preservation of cellular structure. | Cross-linking by PFA may mask some epitopes. Requires a separate permeabilization step. |
| Gentle Fixation/Permeabilization | Fix with 0.25% PFA for 1 hour at 4°C, followed by permeabilization with 0.2% Tween 20 for 15 minutes at 37°C. | Preserves cell surface antigens well and is suitable for combined surface and intracellular staining. | May not be robust enough for all cell types or applications. |
Issue 2: High Background or Non-Specific Staining
Excessive background fluorescence can obscure the specific signal. Here are common reasons and how to address them.
| Potential Cause | Recommended Solution |
| Excessive d-Atabrine Concentration | Too high a concentration can lead to non-specific binding and high background. Perform a concentration titration to find the lowest effective concentration. |
| Insufficient Washing | Unbound dye will contribute to background fluorescence. Increase the number and duration of wash steps with PBS after staining. |
| Accumulation in Acidic Organelles | The granular cytoplasmic staining may be due to d-Atabrine accumulating in lysosomes or vacuoles. This is an inherent property of the dye. If this is problematic, ensure your imaging is focused on the nucleus. |
| Autofluorescence | Cells and some fixatives (like glutaraldehyde) can exhibit natural fluorescence. Image an unstained control sample to assess autofluorescence. If it's significant, consider using a different fixative or a background-reducing agent. |
| Contaminated Reagents or Slides | Ensure all buffers, reagents, and glassware are clean. Dust and other particulates can be fluorescent. |
Issue 3: Uneven or Punctate Staining
An irregular or spotty staining pattern can be caused by the following issues.
| Potential Cause | Recommended Solution |
| Cell Clumping | Ensure a single-cell suspension before seeding and staining. Cell clumps will stain unevenly. |
| Poor Fixation | Inadequate or uneven fixation can lead to inconsistent staining. Ensure cells are fully submerged in the fixative and that the fixation time is optimized. |
| Precipitation of d-Atabrine | If the d-Atabrine solution is not fully dissolved or precipitates, it can lead to punctate artifacts. Ensure the stock solution is fully dissolved (ultrasonication may help) and filter the working solution if necessary. |
| Cellular Debris | Dead cells and debris can bind the dye non-specifically. Wash cells thoroughly before staining to remove debris. |
Issue 4: Rapid Signal Fading (Photobleaching)
If your fluorescent signal disappears quickly upon exposure to excitation light, you are likely experiencing photobleaching.
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the time the sample is exposed to the excitation light. Use the lowest possible laser power or illumination intensity that provides an adequate signal. |
| High Light Intensity | Use neutral density filters to reduce the intensity of the excitation light. |
| Absence of Anti-fade Reagent | Always use a high-quality anti-fade mounting medium for fixed-cell imaging. Reagents like ProLong™ Gold or VECTASHIELD® can significantly reduce photobleaching. |
| Oxygen Radicals | Photobleaching is often mediated by reactive oxygen species. Anti-fade reagents work by scavenging these molecules. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in DMSO and water.
-
Dissolving the powder: To prepare a 10 mM stock solution in DMSO, add 211.5 µL of high-quality, anhydrous DMSO to 1 mg of this compound (MW: 472.88 g/mol ).
-
Mixing: Vortex thoroughly to ensure the powder is completely dissolved. Gentle heating (37°C) or sonication can aid dissolution.
-
Storage: Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Protocol 2: Staining of Adherent Cells in Culture
This protocol provides a general guideline. Optimization of concentrations and incubation times is highly recommended.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 60-80%).
-
Washing: Gently aspirate the culture medium and wash the cells twice with 1x Phosphate Buffered Saline (PBS), pH 7.4.
-
Fixation:
-
Option A (Methanol): Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Option B (PFA): Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
-
Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation only): If you used PFA for fixation, add 0.2% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cell membranes. Wash three times with PBS.
-
Staining:
-
Prepare the d-Atabrine working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1 µM).
-
Add the working solution to the cells, ensuring the coverslips are fully submerged.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Final Washes: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass microscope slides using an anti-fade mounting medium. Seal the edges of the coverslip with clear nail polish.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for d-Atabrine. Store slides at 4°C in the dark.
Visualizations
Caption: Dual staining mechanisms of this compound.
Caption: Troubleshooting workflow for d-Atabrine staining issues.
minimizing d-Atabrine dihydrochloride off-target effects in experiments
Welcome to the technical support center for d-Atabrine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is the dextrorotatory enantiomer of the drug Atabrine (also known as quinacrine). It is primarily recognized for its antiprion activity.[1][2][3][4] While much of the historical research has been conducted using the racemic mixture (quinacrine), d-Atabrine is considered an active component.
Q2: What are the known or suspected off-target effects of this compound?
-
Topoisomerase II (Topo II) and Hsp90: Racemic quinacrine has been identified as a dual-target inhibitor of both Topo II and Hsp90.[5]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Quinacrine can inhibit the kinase activity of FGFR1, although this may occur at higher concentrations.[6][7]
-
NF-κB and p53 Signaling: Quinacrine is known to modulate these critical signaling pathways, often leading to an anti-cancer effect.[8]
-
DNA Intercalation: As an acridine derivative, quinacrine can intercalate into DNA, which may affect DNA replication and transcription.[8][9]
-
Phospholipase A2 (PLA2): Historically, quinacrine has been used as an inhibitor of PLA2.[10]
It is important to note that the stereochemistry of this compound could lead to a different off-target profile compared to the racemic mixture or the l-enantiomer.
Q3: How does the chirality of this compound potentially influence its off-target effects?
Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. For instance, the enantiomers of quinacrine have shown differential binding affinities for polynucleotides. This suggests that the d- and l-enantiomers may have distinct interactions with various biological macromolecules, leading to stereoselective on- and off-target effects. Therefore, results obtained with racemic quinacrine should be interpreted with caution when designing experiments specifically with this compound.
Q4: What are the recommended starting concentrations for in vitro experiments?
For in vitro studies, it is advisable to start with a dose-response experiment. Based on the literature for racemic quinacrine, concentrations for anti-cancer effects in cell lines are often below 10 µM.[5] For FGFR1 inhibition, significant effects were observed at 10 µM.[6] It is crucial to determine the optimal concentration for the desired on-target effect in your specific experimental system while minimizing off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected cell death | Off-target effects at the concentration used. | Perform a dose-response curve to determine the lowest effective concentration for your desired on-target activity. Use the l-enantiomer or racemic mixture as a control to assess stereospecific effects. |
| Inconsistent or irreproducible results | Variability in compound preparation or cell-based assay conditions. | Ensure complete solubilization of this compound. Use freshly prepared solutions. Standardize cell seeding density, passage number, and incubation times.[11][12] |
| Observed effects do not align with the expected pathway | The phenotype is a result of an off-target effect. | Consider the known off-targets of quinacrine (e.g., Topo II, Hsp90, FGFR1, NF-κB, p53). Use specific inhibitors or activators of these pathways to dissect the observed mechanism. |
| Difficulty in attributing the observed effect to the on-target versus off-target activity | Lack of appropriate controls. | Include a structurally related but inactive compound as a negative control. Use knockdown or knockout cell lines for the intended target to validate on-target engagement. |
Quantitative Data Summary
The following tables summarize the available quantitative data for racemic quinacrine . This data should be used as a guide for potential off-target interactions of this compound.
Table 1: Anticancer Activity of Racemic Quinacrine in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | < 10 |
| HL-60/MX2 | Leukemia (drug-resistant) | < 10 |
| A549 | Lung Cancer | < 10 |
| K562 | Leukemia | < 10 |
| Siha | Cervical Cancer | < 10 |
| MCF-7/ADR | Breast Cancer (drug-resistant) | < 10 |
| MCF-7 | Breast Cancer | Data not specified, but effective |
| MDA-MB-231 | Breast Cancer | Data not specified, but effective |
Table 2: Kinase Inhibition by Racemic Quinacrine
| Target Kinase | Assay Type | IC50 (nM) |
| FGFR1 | Kinase Activity Assay | 1053.58 |
Source:[14]
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This protocol outlines a general approach for researchers to characterize the off-target profile of this compound in their specific experimental context.
Caption: A general experimental workflow for identifying and validating off-target effects.
Methodology:
-
Phase 1: Initial Screening
-
Perform a dose-response curve of this compound in your primary assay to determine the concentration range for its on-target effect.
-
Calculate the EC50 or IC50 value for the desired on-target activity.
-
-
Phase 2: Off-Target Profiling
-
Submit this compound for screening against a broad panel of off-target proteins. Commercial services from companies like Eurofins or Reaction Biology offer comprehensive panels (e.g., SafetyScreen44™).[15][16]
-
Analyze the screening data to identify any significant interactions with off-targets, particularly at concentrations relevant to your on-target effect.
-
-
Phase 3: Validation and Mechanistic Studies
-
For any identified off-targets, perform secondary, orthogonal assays to validate the interaction.
-
Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
-
Employ genetic approaches, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the potential off-target, to determine if it is responsible for any observed phenotypes.
-
Protocol 2: Troubleshooting Unexpected Phenotypes
This protocol provides a logical framework for investigating unexpected experimental outcomes.
Caption: A decision-making workflow for troubleshooting unexpected experimental results.
Signaling Pathways
The following diagram illustrates the known signaling pathways modulated by the parent compound, quinacrine . These should be considered as potential pathways affected by this compound.
Caption: Known signaling pathways modulated by the parent compound, quinacrine.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reactions of quinine, chloroquine, and quinacrine with DNA and their effects on the DNA and RNA polymerase reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
dealing with autofluorescence in d-Atabrine dihydrochloride imaging
Welcome to the technical support center for d-Atabrine dihydrochloride imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
Autofluorescence is the natural emission of light by biological structures or molecules when they are excited by light, which can interfere with the specific signal from the fluorescent probe you are using.[1][2][3] This is particularly problematic for d-Atabrine (a derivative of quinacrine), as its fluorescence excitation and emission spectra often overlap with the broad spectra of common autofluorescent sources in cells and tissues.[4] Common endogenous sources of autofluorescence include collagen, elastin, NADH, flavins, and lipofuscin, which typically fluoresce in the blue-green region of the spectrum—the same region where d-Atabrine is often imaged.[1][2] This unwanted background signal can obscure the true d-Atabrine signal, reduce the signal-to-noise ratio, and lead to false positives or misinterpretation of the data.[3]
Q2: What are the primary causes of autofluorescence in my samples?
Autofluorescence can stem from two main sources:
-
Endogenous Sources: These are molecules naturally present in the tissue.
-
Structural Proteins: Collagen and elastin are major contributors, especially in connective tissue, and emit broadly in the 350-550 nm range.[1][5]
-
Metabolic Co-factors: Molecules like NADH and flavins are present in most cells and contribute to a diffuse cytoplasmic glow.[2]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate with age, particularly in neurons and muscle cells. Lipofuscin has a very broad emission spectrum and can be a significant challenge.[3][6][7]
-
Red Blood Cells: The heme group in red blood cells can cause autofluorescence.[1][2]
-
-
Process-Induced Sources: These are artifacts introduced during sample preparation.
-
Aldehyde Fixatives: Glutaraldehyde and, to a lesser extent, paraformaldehyde (PFA) or formalin, can react with amines in tissues to create fluorescent products.[8][9][10] Glutaraldehyde is a particularly strong inducer of autofluorescence.[10]
-
Culture Media & Plastics: Phenol red in culture media and some plastics used for culture dishes can be fluorescent.[1][11]
-
Q3: How can I check if my sample has an autofluorescence problem?
The most straightforward method is to prepare an unstained control sample.[1] Process this control sample in the exact same way as your d-Atabrine labeled samples (including fixation, mounting, etc.), but omit the addition of d-Atabrine. Image this unstained sample using the same filter sets and exposure settings you would use for your experiment. Any signal detected in this control is attributable to autofluorescence.[6][10]
Troubleshooting Guide: Dealing with High Background Signal
This guide is designed to help you diagnose and solve common autofluorescence issues.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| High background in all channels, especially blue/green. | Broad-spectrum autofluorescence from endogenous molecules (e.g., collagen, NADH).[2] | 1. Spectral Separation: If possible, shift detection to a far-red channel, as autofluorescence is weakest at longer wavelengths.[1][2][6] 2. Chemical Quenching: Treat samples with a broad-spectrum quenching agent like Sudan Black B.[12][13] 3. Computational Correction: Use spectral unmixing to computationally separate the d-Atabrine signal from the autofluorescence signature.[5][14] |
| Signal is extremely high after fixation. | Fixation-induced autofluorescence, likely from an aldehyde fixative like glutaraldehyde or PFA.[3][10] | 1. Optimize Fixation: Reduce the fixative concentration or fixation time.[6][10] Switch from glutaraldehyde to PFA, or try a non-aldehyde, organic solvent fixative like ice-cold methanol or ethanol.[1][2] 2. Chemical Reduction: Treat with 0.1% sodium borohydride in PBS after fixation to reduce aldehyde-induced fluorescence.[1][6][8] |
| Granular, punctate fluorescence in multiple channels. | Lipofuscin accumulation, common in aged or metabolically active tissues like the brain and heart.[3][6] | 1. Specific Quenching: Use a lipofuscin-specific quencher like TrueBlack® Lipofuscin Autofluorescence Quencher.[7][15] 2. Broad-Spectrum Quenching: Sudan Black B is also effective at masking lipofuscin fluorescence.[12][13][15] |
| High background signal originating from blood vessels. | Autofluorescence from red blood cells (heme groups).[1][2] | Perfuse: Before fixation, perfuse the animal with PBS to flush out blood from the tissues. This is the most effective method.[2][6][16] |
| Signal appears diffuse and non-localized. | Autofluorescence from culture medium components (e.g., phenol red, FBS) or the culture vessel itself.[1][11] | 1. Use appropriate media: For live-cell imaging, switch to a phenol red-free and serum-free medium during the imaging session.[1] 2. Use imaging-specific plastics: Use culture dishes with glass bottoms or special polymers designed for low fluorescence.[2][11] |
Autofluorescence Reduction Strategies
The optimal strategy for reducing autofluorescence often involves a combination of techniques. The following workflow can help guide your decision-making process.
Caption: Decision workflow for troubleshooting autofluorescence.
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining for Quenching
Sudan Black B is a non-fluorescent, dark dye that can effectively mask autofluorescence from various sources, including lipofuscin.[12][13]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For example, add 100 mg of SBB to 100 mL of 70% ethanol. Stir overnight in a dark container to ensure it is fully dissolved.[17]
-
Filter Solution: Before use, filter the SBB solution through a 0.2 µm filter to remove any particulate matter.
-
Perform Staining: After completing your this compound labeling and subsequent washes, perform the following steps.
-
Incubate in SBB: Immerse the slides in the filtered 0.1% SBB solution for 10-20 minutes at room temperature.[17] The optimal time may vary depending on the tissue type and thickness.
-
Wash: To remove excess SBB, wash the slides thoroughly. Perform three washes of 5 minutes each in PBS.[17] Some protocols recommend a brief dip in 70% ethanol followed by PBS washes.
-
Mount: Mount the coverslip using an appropriate aqueous mounting medium.
Note: SBB may introduce a faint background in far-red channels, so always check your unstained, SBB-treated control.[7][15] Avoid using detergents in washes after SBB treatment, as this can remove the dye.[13]
Protocol 2: Computational Correction via Spectral Unmixing
Spectral unmixing is a powerful technique that computationally separates the emission spectra of different fluorophores—and autofluorescence—in an image.[5][14] This requires a confocal microscope with a spectral detector.
Principle: Autofluorescence has a distinct, broad emission spectrum. By capturing this "spectral fingerprint" from an unstained control sample, software can then subtract its contribution from the experimental image, pixel by pixel, isolating the true d-Atabrine signal.[9][18]
Caption: Principle of spectral unmixing for autofluorescence removal.
Procedure Overview:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On an unstained control slide, find a representative area and acquire a lambda stack (a series of images at narrow emission bandwidths) to capture the emission profile of the autofluorescence.[18]
-
d-Atabrine Spectrum: Prepare a sample with a high concentration of d-Atabrine and minimal background to capture its pure emission spectrum.
-
-
Acquire Experimental Image: Capture a lambda stack of your fully stained experimental sample.
-
Perform Unmixing: In the microscope's software (e.g., ZEN, LAS X) or third-party software (e.g., ImageJ/Fiji), use the linear unmixing or spectral unmixing function.[18]
-
Define Components: Provide the algorithm with the reference spectra for "autofluorescence" and "d-Atabrine."
-
Process: The software will calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images that show the isolated d-Atabrine signal and the autofluorescence signal.[14]
Comparison of Autofluorescence Reduction Methods
| Method | Principle | Pros | Cons | Best For |
| Optimized Fixation | Reduces the chemical creation of fluorescent artifacts. | Prevents the problem at the source; no extra steps after staining. | May not be compatible with all antibodies/probes; may not affect endogenous autofluorescence. | Aldehyde-induced autofluorescence.[10] |
| Sodium Borohydride | Chemical reduction of aldehyde groups. | Simple, fast chemical treatment. | Efficacy can be variable; may damage tissue or epitopes with harsh treatment.[6][10] | Aldehyde-induced autofluorescence.[8] |
| Sudan Black B | A dark dye that absorbs fluorescence, acting as a mask. | Very effective for lipofuscin and broad-spectrum AF; inexpensive.[12][13] | Can introduce background in far-red channels; can be difficult to wash completely.[7][15] | Tissues with high lipofuscin content (e.g., brain, pancreas).[12][13] |
| Commercial Quenchers | Proprietary formulations to bind and quench specific sources of AF. | Often highly effective with optimized protocols; can be specific (e.g., for lipofuscin vs. collagen).[3][13] | More expensive than basic chemicals. | Problematic tissues where other methods fail (e.g., kidney, spleen).[3][13] |
| Spectral Unmixing | Computational separation of signals based on emission spectra. | Highly specific; can separate multiple fluorophores and AF simultaneously; preserves signal.[5][14] | Requires a spectral confocal microscope and more complex data acquisition/processing.[18] | When the d-Atabrine signal heavily overlaps with the autofluorescence spectrum. |
| Image Subtraction | Subtracting the signal from an "autofluorescence-only" channel. | Simple computational method; does not require a spectral detector. | Assumes AF intensity is consistent across channels, which is often incorrect; can lead to artifacts.[19] | When AF is well-defined in one channel that is separate from the probe channel. |
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. zellbio.eu [zellbio.eu]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. beckman.com [beckman.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autofluorescence Quenching | Visikol [visikol.com]
- 14. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 15. biotium.com [biotium.com]
- 16. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 19. researchgate.net [researchgate.net]
improving signal-to-noise ratio with d-Atabrine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-Atabrine dihydrochloride. While this compound is primarily recognized for its antiprion activity, its inherent fluorescent properties, similar to its parent compound quinacrine, mean it can be utilized in fluorescence-based assays.[1][2] This guide addresses common issues encountered during such experiments, with a focus on optimizing signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the active enantiomer of quinacrine.[3][4] Its primary documented application in research is its antiprion activity.[3][4] Additionally, as an analog of quinacrine, a well-known fluorescent dye used for chromosome staining (Q-banding), d-Atabrine possesses fluorescent properties.[2][5] Quinacrine's fluorescence is enhanced in the presence of DNA with a high Adenine-Thymine (AT) to Guanine-Cytosine (GC) ratio, suggesting that d-Atabrine may be useful in applications involving the fluorescent labeling of AT-rich regions of DNA.[5][6][7]
Q2: How should I prepare a stock solution of this compound?
A2: A common solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[3][8] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[3][9] For complete dissolution, sonication may be required.[3][8] For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize solvent effects on the cells.[8]
Q3: How should I store this compound solutions?
A3: The stability of this compound depends on the storage conditions. For powdered form, it can be stored at -20°C for up to three years.[10] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under sealed conditions, away from moisture.[3] Recommended storage temperatures and durations for solutions are -80°C for up to 6 months or -20°C for up to 1 month.[3][11]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|
| DMSO | ≥ 16.67 mg/mL (35.25 mM) | Sonication is recommended. Use of new, anhydrous DMSO is critical for optimal solubility.[3][8] |
Table 2: Storage Conditions for this compound
| Format | Storage Temperature | Duration | Important Considerations |
|---|---|---|---|
| Powder | -20°C | 3 years | Store in a dry, sealed container.[10] |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[3][11] |
| | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[3][11] |
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.[10]
-
Calculation : this compound has a molecular weight of 472.88 g/mol .[3] To prepare a 10 mM stock solution, you will need 4.73 mg per 1 mL of DMSO.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to the powder.
-
Sonication : To aid dissolution, place the vial in an ultrasonic bath until the solution is clear.[3][8]
-
Storage : Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide: Improving Signal-to-Noise Ratio in Fluorescence Assays
This guide is for troubleshooting experiments using this compound as a fluorescent probe.
Q4: My fluorescent signal is very weak. How can I increase it?
A4: A weak signal can be due to several factors. Here are some common causes and solutions:
-
Sub-optimal Concentration : The concentration of d-Atabrine may be too low for detection.
-
Solution : Perform a concentration titration to find the optimal concentration that provides a bright signal without causing cellular toxicity or high background.
-
-
Low Target Abundance : If staining a specific cellular component, its abundance may be low.
-
Solution : Ensure you are using a positive control cell line or sample known to express the target to validate the staining protocol.
-
-
Incorrect Buffer/pH : The fluorescence of many molecules is pH-dependent.
-
Solution : Ensure your staining and imaging buffers are at the optimal pH for quinacrine-like dyes (typically around neutral pH).
-
-
Photobleaching : The fluorophore may be fading under excitation light.
-
Solution : Reduce the exposure time or excitation light intensity. Use an anti-fade mounting medium for fixed-cell imaging.
-
Q5: I have high background fluorescence, which is obscuring my signal. What can I do?
A5: High background is a common issue that decreases the signal-to-noise ratio. Consider the following:
-
Excess/Unbound Probe : Residual d-Atabrine that has not been washed away can contribute to background.
-
Solution : Increase the number and duration of wash steps after staining.[12]
-
-
Autofluorescence : Cells and culture medium components can have natural fluorescence.
-
Solution : Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. Use a phenol red-free culture medium for live-cell imaging, as phenol red is fluorescent.
-
-
Non-Specific Binding : The compound may be binding non-specifically to cellular components or the coverslip.
-
Solution : Consider adding a blocking agent (e.g., BSA) to your staining buffer. Ensure coverslips are thoroughly cleaned.[12]
-
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Understanding the Staining Mechanism
The fluorescence of quinacrine, and by extension d-Atabrine, is highly dependent on the local molecular environment. Its fluorescence is significantly enhanced when it intercalates into AT-rich regions of DNA. Conversely, its fluorescence is quenched (reduced) by GC-rich regions.[5][7] This inherent property can be leveraged to improve the signal-to-noise ratio by designing experiments that target AT-rich structures, as the signal from these regions will be naturally amplified while the "noise" from GC-rich areas is suppressed.
Caption: Mechanism of d-Atabrine's differential fluorescence.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Quinacrine fluorescence for identifying metaphase chromosomes, with special reference to photomicrography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mybiosource.com [mybiosource.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bosterbio.com [bosterbio.com]
Technical Support Center: Quantifying d-Atabrine Dihydrochloride Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-Atabrine dihydrochloride fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The mean excitation wavelength for this compound (quinacrine) is approximately 440 nm, with a mean emission wavelength of around 510 nm.[1] However, these values can be influenced by the solvent and the molecular environment. For instance, when bound to DNA, the excitation maximum is around 436 nm and the emission maximum is at 525 nm.[2] In live cells for imaging acidic vesicles, an excitation of 458 nm with an emission range of 470-580 nm has been used.[2]
Q2: What are the common challenges encountered when quantifying this compound fluorescence?
Several factors can complicate the accurate quantification of this compound fluorescence. These include:
-
Environmental Sensitivity: The fluorescence intensity is highly dependent on the local environment, including pH and solvent polarity.
-
Quenching: The fluorescence can be quenched by various substances, including guanine-cytosine (GC) rich regions of DNA and certain anions.[3][4]
-
Photobleaching: Like many fluorophores, d-Atabrine is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.
-
Inner Filter Effect: At high concentrations, the sample itself can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.
Q3: How does pH affect the fluorescence of this compound?
The fluorescence of d-Atabrine and related quinoline compounds is significantly influenced by pH. Protonation of the nitrogen atoms in the heterocyclic ring system generally leads to an enhancement of fluorescence.[5] The dicationic species of quinacrine, which is predominant in acidic to neutral solutions (pH 8 to H₀ -6), is the most fluorescent.[6] As the pH increases, deprotonation can occur, leading to a decrease in fluorescence intensity.[7][8]
Q4: What is the effect of solvent polarity on this compound fluorescence?
The polarity of the solvent can affect both the position and intensity of the fluorescence emission. Generally, for molecules like d-Atabrine, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum. The effect on quantum yield can be more complex and depends on the specific interactions between the fluorophore and the solvent molecules.[9][10]
Q5: What is the photostability of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Incorrect excitation/emission wavelengths. | Verify the spectrometer settings are optimized for d-Atabrine (Ex: ~440 nm, Em: ~510 nm). |
| Low concentration of d-Atabrine. | Increase the concentration of the sample, if possible. | |
| Quenching of fluorescence. | Identify and remove potential quenching agents. Consider the composition of your buffer and sample matrix. | |
| Incorrect pH of the solution. | Ensure the pH of the solvent is in the optimal range for d-Atabrine fluorescence (acidic to neutral). | |
| Non-linear calibration curve | Inner filter effect at high concentrations. | Dilute the samples to an absorbance below 0.1 at the excitation wavelength. Apply a correction factor if dilution is not possible. |
| Detector saturation. | Reduce the excitation intensity, decrease the detector gain, or use a neutral density filter. | |
| Fluorescence intensity decreases over time | Photobleaching. | Reduce the excitation light intensity and/or the exposure time. Use an anti-fade reagent if compatible with your sample. |
| Inconsistent or irreproducible results | Fluctuation in light source intensity. | Allow the lamp to warm up and stabilize before taking measurements. Use a reference fluorophore to normalize the data. |
| Temperature variations. | Maintain a constant temperature for all measurements. | |
| Sample degradation. | Store this compound solutions protected from light and at the recommended temperature. |
Quantitative Data
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [13] |
| Molecular Weight | 472.88 g/mol | [13] |
| Excitation Maximum (in hot water) | ~440 nm | [1] |
| Emission Maximum (in hot water) | ~510 nm | [1] |
| Excitation Maximum (bound to DNA) | ~436 nm | [2] |
| Emission Maximum (bound to DNA) | ~525 nm | [2] |
| Solubility | Soluble in hot water, slightly soluble in cold water, ethanol, and methanol. Insoluble in ether, benzene, acetone. | [1] |
Table 2: Fluorescence Quantum Yield of a Related Compound (Quinine Sulfate) in Different Solvents
| Solvent | Quantum Yield (Φ) | Reference |
| 0.1 N H₂SO₄ | 0.51 | [2] |
| 1 N H₂SO₄ (5 x 10⁻³ M) | 0.52 | [14] |
| 1 N H₂SO₄ (1.0 x 10⁻⁵ M) | 0.60 | [14] |
| Water | Varies with pH | [15] |
| Ethanol | Varies | [16] |
Experimental Protocols
Protocol 1: General Procedure for Quantifying this compound Fluorescence
This protocol outlines the basic steps for measuring the fluorescence of this compound in solution using a spectrofluorometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, ethanol, or an appropriate buffer). Protect the solution from light.
-
Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range should be chosen such that the absorbance at the excitation wavelength is below 0.1 to avoid the inner filter effect.
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~510 nm. Optimize these wavelengths by performing excitation and emission scans on a sample of intermediate concentration.
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Measurement:
-
Place the blank sample in the cuvette holder and zero the instrument.
-
Measure the fluorescence intensity of each standard solution, starting from the lowest concentration.
-
Measure the fluorescence intensity of the unknown sample(s).
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Plot a calibration curve of fluorescence intensity versus this compound concentration.
-
Determine the concentration of the unknown sample(s) by interpolating their fluorescence intensity on the calibration curve.
-
Protocol 2: Correction for the Inner Filter Effect
If working with concentrations where the absorbance at the excitation wavelength (A_ex) or emission wavelength (A_em) is greater than 0.1, a correction for the inner filter effect is necessary.
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each sample at the excitation wavelength (A_ex) and across the emission wavelength range.
-
-
Apply Correction Factor:
-
The corrected fluorescence intensity (F_corr) can be calculated using the following formula: F_corr = F_obs * 10^((A_ex * d_ex + A_em * d_em) / 2) Where:
-
F_obs is the observed fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
d_ex and d_em are the path lengths for excitation and emission light, respectively (for a standard 1 cm cuvette, these are often assumed to be 0.5 cm).
-
-
Visualizations
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 5. Related Videos - Wood's light fluorescence phenomenon in quinacrine medication [visualize.jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tue.nl [research.tue.nl]
- 9. mybiosource.com [mybiosource.com]
- 10. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo measurement of 5-aminolaevulinic acid-induced protoporphyrin IX photobleaching: a comparison of red and blue light of various intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: d-Atabrine Dihydrochloride and Fluorescence Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using d-Atabrine dihydrochloride in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
1. What are the fluorescent properties of this compound?
This compound is the active enantiomer of quinacrine and is expected to share its fluorescent properties. Quinacrine is a fluorescent compound with a distinct excitation and emission spectrum. While the exact spectra can be influenced by the local environment (e.g., when bound to DNA or in different solvents), the general spectral characteristics are well-documented.
2. Can this compound interfere with other fluorescent dyes in my experiment?
Yes, interference is possible and can manifest in several ways:
-
Spectral Bleed-Through: The emission spectrum of d-Atabrine may overlap with the excitation or emission spectrum of another dye, leading to signal from d-Atabrine being detected in the channel intended for the other dye.
-
Förster Resonance Energy Transfer (FRET): If the emission spectrum of d-Atabrine overlaps with the excitation spectrum of another dye and they are in close proximity, energy transfer can occur, leading to quenching of d-Atabrine fluorescence and enhancement of the other dye's fluorescence, or vice-versa.
-
Quenching: d-Atabrine may directly quench the fluorescence of other dyes through chemical interactions.
3. With which common fluorescent dyes is this compound likely to have spectral overlap?
Based on the known spectral properties of quinacrine (the parent compound of d-Atabrine), there is a potential for spectral overlap with several commonly used fluorescent dyes, particularly those in the blue-to-green and green-to-yellow range of the spectrum. The degree of interference will depend on the specific filter sets used in your microscope.
Troubleshooting Guides
Issue 1: Unexpected signal in my FITC or GFP channel when using this compound.
Possible Cause:
Spectral bleed-through from this compound into the FITC (Fluorescein isothiocyanate) or GFP (Green Fluorescent Protein) channel is a likely cause. The emission of d-Atabrine can be broad enough to be detected by the filter sets typically used for FITC or GFP.
Troubleshooting Steps:
-
Run a Single-Stain Control: Prepare a sample stained only with this compound and image it using your standard FITC/GFP filter set. This will allow you to quantify the amount of bleed-through.
-
Optimize Filter Sets: If significant bleed-through is observed, consider using a narrower bandpass emission filter for your FITC/GFP channel to exclude the longer wavelength emissions from d-Atabrine.
-
Sequential Imaging: If your imaging system allows, acquire the signal from the d-Atabrine channel and the FITC/GFP channel sequentially rather than simultaneously. This can minimize bleed-through.
-
Spectral Unmixing: For advanced microscopy systems, spectral imaging followed by linear unmixing can be used to computationally separate the signals from d-Atabrine and the other fluorophore.
Issue 2: My DAPI signal appears weaker or is difficult to distinguish when co-staining with this compound.
Possible Cause:
While the primary emission of DAPI is in the blue region, its emission tail can extend into the green part of the spectrum, where d-Atabrine also emits. This can lead to a high background from d-Atabrine in the DAPI channel, making the DAPI signal appear weaker.
Troubleshooting Steps:
-
Check Filter Specificity: Ensure your DAPI emission filter is as narrow as possible to minimize the collection of green light from d-Atabrine.
-
Adjust Excitation Wavelengths: Use an excitation wavelength for DAPI (around 358 nm) that is far from the excitation maximum of d-Atabrine (around 436-440 nm) to minimize its direct excitation.[1][2]
-
Image Compensation: If some bleed-through is unavoidable, you can perform image compensation during post-acquisition analysis. This involves subtracting a fraction of the d-Atabrine image from the DAPI image, based on the bleed-through quantified from single-stain controls.
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with d-Atabrine |
| This compound (Quinacrine) | ~436 - 440 | ~510 - 525 | - |
| DAPI (bound to DNA) | ~358 | ~461 | Low to Moderate (Emission tail overlap) |
| Hoechst 33342 (bound to DNA) | ~350 | ~461 | Low to Moderate (Emission tail overlap) |
| FITC | ~495 | ~517 | High (Significant emission overlap) |
| Alexa Fluor 488 | ~495 | ~519 | High (Significant emission overlap) |
| GFP (eGFP) | ~488 | ~507 | High (Significant emission overlap) |
| TRITC | ~550 | ~573 | Low |
| Texas Red | ~589 | ~615 | Very Low |
Experimental Protocols
Protocol: Assessing Spectral Bleed-Through of this compound
Objective: To determine the extent of spectral bleed-through from this compound into the detection channels of other fluorescent dyes.
Materials:
-
Your experimental cells or tissue sample
-
This compound
-
The other fluorescent dye(s) you intend to use (e.g., an antibody conjugated to FITC)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Prepare three sets of samples:
-
Sample A (Unstained Control): Cells/tissue with no fluorescent stain. This is to assess autofluorescence.
-
Sample B (d-Atabrine Only): Cells/tissue stained only with this compound at your experimental concentration.
-
Sample C (Other Dye Only): Cells/tissue stained only with your other fluorescent dye (e.g., FITC-conjugated antibody) at your experimental concentration.
-
-
Image Sample A (Unstained Control): Acquire images using the filter sets for d-Atabrine and your other dye(s). This will establish the baseline autofluorescence in each channel.
-
Image Sample B (d-Atabrine Only):
-
Acquire an image using the d-Atabrine filter set. This is your reference image for d-Atabrine staining.
-
Without changing the acquisition settings (e.g., exposure time, gain), acquire an image of the same field of view using the filter set for your other dye (e.g., the FITC filter set). The signal detected in this image represents the bleed-through from d-Atabrine into that channel.
-
-
Image Sample C (Other Dye Only):
-
Acquire an image using the filter set for that dye (e.g., FITC). This is your reference for the other dye's signal.
-
Without changing the acquisition settings, acquire an image of the same field of view using the d-Atabrine filter set. This will show if there is any bleed-through from your other dye into the d-Atabrine channel.
-
-
Analyze the Results: Compare the intensity of the bleed-through signal in the single-stained controls to the signal from the unstained control. If the bleed-through signal is significantly above the autofluorescence, you will need to apply one of the troubleshooting strategies mentioned above.
Mandatory Visualization
Caption: Spectral overlap between d-Atabrine and other dyes.
Caption: Workflow for addressing spectral bleed-through.
References
Validation & Comparative
A Comparative Guide to d-Atabrine Dihydrochloride and Quinacrine for Cellular Staining
In the realm of cellular imaging and analysis, fluorescent staining agents are indispensable tools for visualizing cellular components and understanding complex biological processes. This guide provides a detailed comparison of d-Atabrine dihydrochloride and its racemic parent compound, quinacrine, for cell staining applications. Aimed at researchers, scientists, and drug development professionals, this document outlines their chemical properties, staining mechanisms, and provides experimental protocols to aid in the selection of the appropriate agent for specific research needs.
Introduction to this compound and Quinacrine
Quinacrine is a well-established fluorescent compound that has been used for decades in various biological applications, from antimalarial treatment to its use as a cellular stain.[1][2] It is an acridine dye known to intercalate with DNA, enabling the visualization of chromosomes, nuclei, and other cellular structures.[3] Quinacrine is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers) in equal amounts: d-Atabrine and l-Atabrine. This compound is the isolated active enantiomer of quinacrine, which has shown antiprion activity.[4][5][6] While quinacrine has been extensively studied and utilized for cell staining, specific data on the staining performance of its isolated d-enantiomer is less prevalent. This guide will primarily focus on the well-documented properties of quinacrine, with the understanding that this compound, as a component of quinacrine, is expected to share similar fluorescent and DNA-binding characteristics.
Physicochemical and Fluorescent Properties
Both quinacrine and this compound are bright yellow powders.[7] Quinacrine dihydrochloride is soluble in hot water and slightly soluble in cold water and ethanol.[7] It is also noted to be toxic, light-sensitive, and hygroscopic.[7] The fluorescent properties of quinacrine are central to its application in cell staining.
Table 1: Physicochemical and Fluorescent Properties
| Property | Quinacrine Dihydrochloride | This compound |
| Molecular Formula | C23H30ClN3O • 2HCl | C23H32Cl3N3O |
| Molecular Weight | 472.9 g/mol [3] | 472.88 g/mol [5] |
| Excitation Maximum | ~436-440 nm[3][7] | Not explicitly stated, but expected to be similar to quinacrine. |
| Emission Maximum | ~510-525 nm[3][7] | Not explicitly stated, but expected to be similar to quinacrine. |
| Solubility | Soluble in hot water; slightly soluble in cold water and ethanol.[7] | Information not readily available. |
| Storage | Room temperature, protected from light.[3] | Room temperature.[4] |
Applications in Cell Staining
Quinacrine's ability to bind to nucleic acids makes it a versatile stain for various cellular components. It is particularly known for its use in chromosome banding, a technique referred to as Q-banding, which helps in the identification of individual chromosomes.[1] In live cells, quinacrine can be used to stain acidic vesicles, such as lysosomes.[2] Furthermore, its fluorescent properties are utilized in studies of apoptosis, cell cycle analysis, and DNA damage.[8][9]
While specific applications of this compound in cell staining are not well-documented in publicly available literature, its identity as the active enantiomer of quinacrine suggests it would be effective in similar applications.[4]
Experimental Data and Performance
Quinacrine has been shown to effectively induce apoptosis and cell cycle arrest in various cancer cell lines. This activity is often assessed using fluorescent microscopy and flow cytometry, where quinacrine's fluorescence is a key component of the analysis.
Table 2: Biological Activity of Quinacrine in Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect |
| MCF-7 (Breast Cancer) | Apoptosis (DAPI co-staining) | 5-15 µM | Dose-dependent increase in apoptosis.[8][9] |
| MCF-7 (Breast Cancer) | Cell Cycle Analysis | 5-15 µM | S-phase arrest.[8][9] |
| HCT116 (Colon Cancer) | Cell Viability | 5-20 µM | Dose-dependent decrease in viability.[10] |
| A549 & NCI H520 (Lung Cancer) | Cell Cycle Analysis | 5-15 µM | G1/S arrest.[11] |
| Mesothelioma Cell Lines | Cell Viability | Not specified | Sensitive to quinacrine.[12] |
Experimental Protocols
Below are detailed protocols for common cell staining applications using quinacrine.
Protocol 1: General Nuclear Staining in Fixed Cells
Objective: To visualize the nucleus in fixed cells.
Materials:
-
Quinacrine dihydrochloride stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the quinacrine stock solution to a working concentration of 1-10 µg/mL in PBS.
-
Incubate the fixed cells with the quinacrine working solution for 10-20 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Visualize the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for quinacrine (e.g., Ex: 440 nm, Em: 510 nm).
Protocol 2: Staining for Apoptosis Assessment (Co-staining with DAPI)
Objective: To identify apoptotic cells through nuclear morphology changes.
Materials:
-
Quinacrine dihydrochloride
-
DAPI (4',6-diamidino-2-phenylindole)
-
Cell culture medium
-
PBS
-
Fixative (e.g., Methanol:Acetic Acid, 3:1)
Procedure:
-
Seed and treat cells with the experimental compound (e.g., quinacrine at various concentrations) for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells with the fixative solution for 10 minutes.
-
Wash the cells with PBS.
-
Stain the cells with a solution containing quinacrine (for cytoplasmic staining) and DAPI (for nuclear staining) in PBS for 15 minutes.
-
Wash the cells with PBS.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei when viewed with the DAPI filter, which can be correlated with quinacrine's cytoplasmic staining.[8][9]
Diagrams
Signaling Pathway: Quinacrine-Induced Apoptosis
Caption: Quinacrine-induced apoptosis signaling pathway.
Experimental Workflow: Cell Staining and Analysis
Caption: General workflow for cell staining and analysis.
Conclusion
Quinacrine is a versatile and well-characterized fluorescent dye for a range of cell staining applications, including nuclear and lysosomal visualization, as well as for functional assays assessing apoptosis and cell cycle progression. While this compound is identified as an active enantiomer of quinacrine, there is a notable lack of specific studies detailing its performance as a cell stain. Based on its chemical relationship to quinacrine, it is reasonable to expect similar staining properties. However, for researchers requiring well-established protocols and predictable outcomes, quinacrine remains the more documented choice. Further studies are warranted to directly compare the staining efficacy and potential advantages of the isolated d-enantiomer over the racemic mixture.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. mybiosource.com [mybiosource.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of d-Atabrine and l-Atabrine Dihydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Atabrine, also known as quinacrine, is a versatile molecule with a history as an antimalarial agent and emerging applications in oncology and prion diseases. As a chiral compound, Atabrine exists as two enantiomers: d-Atabrine (the R-stereoisomer) and l-Atabrine (the S-stereoisomer). Emerging research indicates that the stereochemistry of Atabrine can significantly influence its biological activity, a critical consideration for drug development and targeted therapeutic strategies. This guide provides an objective comparison of d-Atabrine and l-Atabrine dihydrochloride, summarizing available experimental data and detailing relevant methodologies.
Comparative Biological Activities
While research directly comparing the quantitative activity of d- and l-Atabrine dihydrochloride is still developing, existing studies provide key insights into their differential effects across various therapeutic areas.
| Application Area | Target | d-Atabrine (R-isomer) Activity | l-Atabrine (S-isomer) Activity | Racemic Atabrine Activity | Key Findings & Citations |
| Anticancer | Cancer Cells | Potentially more potent | Less studied, likely less potent | Effective in various cancer cell lines | The R-stereoisomer of a quinacrine derivative (CBLC102) demonstrated stronger p53 activation and NF-κB inhibition, correlating with higher cytotoxicity in tumor cells.[1] Early results suggest the pure R-isomer is a more efficacious anti-cancer agent than the S-isomer or the racemic mixture.[1] |
| Antiprion | Prion Protein (PrPSc) | Active enantiomer | Less active enantiomer | Effective in inhibiting PrPSc formation in vitro | d-Atabrine is described as an active enantiomer with antiprion activity.[2] l-Atabrine is referred to as a less active enantiomer in the context of antiprion activity.[3][4][5] The racemic mixture has a reported EC50 of 300 nM for inhibiting PrPSc formation in ScN2a cells.[6] |
| Antimalarial | Plasmodium falciparum | Equal to l-isomer in vitro | Equal to d-isomer in vitro | Equal to enantiomers in vitro | Both enantiomers and the racemic form of quinacrine showed equal activity in vitro against chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[7] Any observed in vivo differences may be attributed to variations in the pharmacokinetics of the enantiomers.[7] |
| DNA Binding | Polynucleotides | Lower binding affinity | Higher binding affinity | Binds to DNA | The negative enantiomer (l-Atabrine) was found to have a higher binding affinity to synthetic polynucleotides than the positive enantiomer (d-Atabrine).[8] The binding constant for quinacrine(-) to poly(dG-dC) was approximately three times that of quinacrine(+).[8] |
Signaling Pathways
Quinacrine's anticancer effects are notably mediated through the simultaneous modulation of the p53 and NF-κB signaling pathways. The d-enantiomer appears to be more effective in this modulation.
p53 Activation and NF-κB Inhibition by d-Atabrine
Caption: d-Atabrine's dual action on p53 and NF-κB pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of Atabrine and its enantiomers. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of d-Atabrine, l-Atabrine, or racemic Atabrine dihydrochloride for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with different concentrations of the Atabrine enantiomers for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the NF-κB activity in treated cells to that in stimulated, untreated cells.
p53 Activation Assay (Western Blot)
This method detects the levels of p53 and its downstream targets to assess its activation.
Protocol:
-
Cell Treatment: Treat cells with the Atabrine enantiomers at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of p53 and p21 to the loading control to determine the fold-change in protein expression upon treatment.
DNA Binding Assay (Equilibrium Dialysis)
This technique can be used to determine the binding affinity of the Atabrine enantiomers to DNA.
Protocol:
-
Sample Preparation: Prepare solutions of the Atabrine enantiomers at a known concentration and a solution of DNA (e.g., calf thymus DNA) in a suitable buffer.
-
Dialysis Setup: Place the DNA solution inside a dialysis bag with a specific molecular weight cutoff and place the bag in a larger volume of the Atabrine solution.
-
Equilibration: Allow the system to equilibrate with gentle stirring for a sufficient period (e.g., 24 hours) at a constant temperature.
-
Concentration Measurement: After equilibration, measure the concentration of the Atabrine enantiomer in the solution outside the dialysis bag (the dialysate) using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculation of Binding: The concentration of the bound drug can be calculated from the difference between the initial total drug concentration and the final free drug concentration in the dialysate.
-
Data Analysis: Use the binding data to construct a Scatchard plot to determine the binding constant (K) and the number of binding sites.
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for comparing d- and l-Atabrine anticancer activity.
Conclusion
The available evidence strongly suggests that the enantiomers of Atabrine possess distinct pharmacological profiles. In the realm of anticancer research, d-Atabrine appears to be the more promising candidate due to its enhanced ability to modulate the p53 and NF-κB pathways. Conversely, for antimalarial applications in vitro, both enantiomers exhibit comparable activity. These differences underscore the importance of stereospecificity in drug design and development. Further quantitative comparative studies are warranted to fully elucidate the therapeutic potential of each enantiomer and to guide the selection of the optimal candidate for specific clinical applications.
References
- 1. p53 and NF-κB Co-regulate Pro-inflammatory Gene Responses in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of quinacrine in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpo.co.in [ijpo.co.in]
Atabrine Analogs in Prion Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). Atabrine (quinacrine), a derivative of acridine, has been identified as a compound capable of inhibiting the formation of PrPSc.[1] This has spurred research into the development of atabrine analogs with improved efficacy and drug-like properties. This guide provides a comparative study of various atabrine analogs, summarizing their anti-prion activity and providing insights into their mechanisms of action.
Comparative Efficacy of Atabrine Analogs
The anti-prion activity of atabrine and its analogs is typically evaluated using cell-based assays where the reduction of PrPSc is measured. The half-maximal effective concentration (EC50) is a key metric for comparison, indicating the concentration of a compound required to inhibit PrPSc formation by 50%. The following table summarizes the EC50 values for atabrine and a selection of its analogs from published studies.
| Compound | Scaffold | Modifications | EC50 (µM) | Cell Line | Prion Strain | Reference |
| Atabrine (Quinacrine) | Acridine | Standard Side Chain | ~0.4 | ScN2a | RML | Korth et al., 2001 |
| Analog 1 | Acridine | Phenyl group at 9-amino position | <0.4 | ScN2a | RML | [2] |
| Analog 2 | Tetrahydroacridine | Phenyl group at 9-amino position | ~0.2 | ScN2a | RML | [2] |
| Analog 3 | Quinoline | 4-(4-methylpiperazin-1-yl)phenyl at 9-amino | ~0.1 | ScN2a | RML | [2] |
| Compound 42 | Quinoline | Linked to terminal groups | 0.05 | ScN2a | Not Specified | [3][4] |
| Cp-60 Analog A4 | Not Specified | Mimics dominant negative epitope | 18.6 ± 3.1 | ScN2a | Not Specified | [5] |
| Cp-60 Analog A5 | Not Specified | Mimics dominant negative epitope | 15.5 ± 0.5 | ScN2a | Not Specified | [5] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell-based prion inhibition assays. The following is a generalized protocol for such an experiment.
Cell-Based Prion Inhibition Assay
1. Cell Culture and Infection:
- Mouse neuroblastoma cells (e.g., N2a) are infected with a specific prion strain (e.g., RML). These scrapie-infected cells (ScN2a) chronically produce PrPSc.[1]
- Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- ScN2a cells are seeded in multi-well plates.
- The atabrine analogs, dissolved in a suitable solvent (e.g., DMSO), are added to the cell culture media at various concentrations.
- Control wells receive only the vehicle (DMSO).
- The cells are incubated with the compounds for a specific duration (e.g., 3-5 days).
3. Cell Lysis and Proteinase K Digestion:
- After incubation, the cells are washed and lysed to release cellular proteins.
- A portion of the cell lysate is treated with Proteinase K (PK). PK selectively digests PrPC, leaving the PK-resistant core of PrPSc intact.
4. PrPSc Detection and Quantification:
- The PK-treated lysates are analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting.
- A primary antibody specific for the prion protein (e.g., anti-PrP antibody) is used to detect PrPSc.
- The intensity of the PrPSc bands is quantified using densitometry.
5. Data Analysis:
- The percentage of PrPSc inhibition is calculated for each compound concentration relative to the vehicle-treated control.
- The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in prion inhibition and its experimental evaluation, the following diagrams have been generated.
Caption: Mechanism of prion propagation and inhibition by atabrine analogs.
Caption: Workflow for cell-based prion inhibition assay.
Structure-Activity Relationship and Future Directions
Studies on the structure-activity relationship (SAR) of atabrine analogs have revealed several key insights.[1] Modifications to the acridine, tetrahydroacridine, and quinoline scaffolds, particularly at the 9-amino side chain, significantly influence the anti-prion potency.[2] For instance, replacing the alkyl side chain of atabrine with aromatic moieties has led to the discovery of more potent analogs.[2] Some quinoline derivatives have shown anti-prion activity in the nanomolar range.[3][4]
The binding site for quinacrine on the human prion protein has been mapped to residues in the C-terminal helix, suggesting a mechanism of action that involves direct interaction with PrPC.[6] This interaction may stabilize the native conformation of PrPC or interfere with its conversion to PrPSc.
Despite the promising in vitro results, the clinical efficacy of quinacrine in human prion diseases has been disappointing.[7][8][9] This highlights the need for the development of new analogs with improved pharmacokinetic properties, including the ability to cross the blood-brain barrier effectively. The synthesis and evaluation of novel aminoquinoline and acylthiosemicarbazide analogs are ongoing efforts in the search for more effective anti-prion therapeutics.[10][11][12] The ultimate goal is to develop compounds that not only inhibit PrPSc formation but also demonstrate significant therapeutic benefits in animal models and, eventually, in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mimicking dominant negative inhibition of prion replication through structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial drug quinacrine binds to C-terminal helix of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights from Therapeutic Studies for PrP Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of quinacrine in human prion disease (PRION-1 study): a patient-preference trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of quinacrine in human prion disease (PRION-1 study): a patient-preference trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-prion activity evaluation of aminoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating d-Atabrine Dihydrochloride as a Lysosomotropic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of d-Atabrine dihydrochloride's potential as a lysosomotropic agent, benchmarked against the established lysosomotropic compounds Chloroquine and Bafilomycin A1. While this compound is recognized as an active enantiomer of the known lysosomotropic agent quinacrine (also known as mepacrine), direct experimental data quantifying its specific effects on lysosomal function is limited.[1] This guide, therefore, leverages data from its parent compound, quinacrine, as a surrogate to provide a comprehensive evaluation, alongside detailed experimental protocols for validation.
Introduction to Lysosomotropic Agents
Lysosomotropic agents are weak bases that selectively accumulate in the acidic environment of lysosomes. This accumulation can lead to an increase in lysosomal pH, inhibition of lysosomal enzymes, and disruption of lysosomal trafficking, ultimately impacting cellular processes such as autophagy. These agents are valuable tools for studying lysosomal function and hold therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Comparative Analysis of Lysosomotropic Agents
This section compares the known or inferred properties of this compound (via quinacrine) with Chloroquine and Bafilomycin A1.
| Feature | This compound (inferred from Quinacrine) | Chloroquine | Bafilomycin A1 |
| Mechanism of Action | Accumulates in lysosomes, likely leading to an increase in lysosomal pH and inhibition of lysosomal enzymes. It has been shown to induce weak lysosomal storage of sulfated glycosaminoglycans.[2] | A weak base that accumulates in lysosomes, raising the intralysosomal pH and thereby inhibiting pH-dependent lysosomal enzymes and blocking the fusion of autophagosomes with lysosomes. | A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which directly blocks the pumping of protons into the lysosome, leading to an increase in lysosomal pH. |
| Effect on Lysosomal pH | Expected to increase lysosomal pH due to its weak base properties, similar to Chloroquine. | Increases lysosomal pH. | Directly inhibits the proton pump, leading to a significant increase in lysosomal pH. |
| Effect on Autophagy | Induces autophagy and can also block autophagic flux at later stages. | Inhibits autophagic flux by impairing autophagosome-lysosome fusion and lysosomal degradation. | A potent inhibitor of autophagic flux by preventing the fusion of autophagosomes with lysosomes. |
| Primary Molecular Target | Likely multifaceted, including inhibition of phospholipase A2 and effects on DNA intercalation. | Raises intra-vesicular pH. | Vacuolar H+-ATPase. |
| Known Side Effects | Similar to quinacrine, may include gastrointestinal distress, skin discoloration, and central nervous system effects. | Retinopathy, cardiomyopathy, and myopathy with long-term use. | Cytotoxicity at higher concentrations. |
Experimental Protocols for Validation
To empirically validate this compound as a lysosomotropic agent, the following key experiments are recommended.
Measurement of Lysosomal pH
Objective: To quantify the effect of this compound on the pH of the lysosomal lumen.
Methodology: Ratiometric Fluorescence Microscopy using LysoSensor™ Yellow/Blue DND-160
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes and culture to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound, Chloroquine (positive control), and Bafilomycin A1 (positive control) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle-only control.
-
Dye Loading: Remove the treatment medium and incubate the cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium for 5 minutes at 37°C.
-
Imaging: Wash the cells with fresh culture medium and immediately image using a fluorescence microscope equipped with two filter sets for the dye's dual-emission spectra (blue emission at ~450 nm and yellow emission at ~520 nm) upon excitation at ~360 nm.
-
Data Analysis: Quantify the fluorescence intensity of the blue and yellow channels for individual lysosomes. The ratio of yellow to blue fluorescence intensity is proportional to the lysosomal pH. Generate a calibration curve using buffers of known pH to convert the fluorescence ratios to absolute pH values.
Quantification of Lysosomal Enzyme Activity
Objective: To assess the impact of this compound on the activity of key lysosomal hydrolases, such as cathepsins.
Methodology: Cathepsin D Activity Assay
-
Cell Lysis: Following treatment with this compound and control compounds, wash the cells with PBS and lyse them in a suitable buffer to release lysosomal contents.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of cell lysate with a fluorogenic cathepsin D substrate in an acidic assay buffer (pH ~4.5).
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the cathepsin D activity.
-
Data Analysis: Normalize the enzyme activity to the total protein concentration for each sample. Compare the activity in treated cells to that of the vehicle control.
Assessment of Autophagic Flux
Objective: To determine if this compound inhibits the degradation of autophagosomes by lysosomes.
Methodology: LC3 Turnover Assay by Western Blot
-
Cell Treatment: Treat cells with this compound, Chloroquine, or Bafilomycin A1 in the presence or absence of an autophagy inducer (e.g., starvation by culturing in EBSS, or rapamycin treatment).
-
Protein Extraction and Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against LC3 and a loading control (e.g., GAPDH or β-actin).
-
Analysis of LC3-II Levels: The antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An accumulation of LC3-II in the presence of the compound, especially under autophagy-inducing conditions, indicates a blockage of autophagic flux.
-
Data Quantification: Densitometrically quantify the LC3-II bands and normalize to the loading control. An increase in the LC3-II/LC3-I ratio or total LC3-II levels in the presence of the compound suggests inhibition of autophagic degradation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures described, the following diagrams are provided.
Caption: Mechanisms of action for d-Atabrine, Chloroquine, and Bafilomycin A1.
Caption: Workflow for measuring lysosomal pH.
Caption: Key signaling pathways modulated by quinacrine.
Conclusion
Based on its relationship to quinacrine, this compound is strongly predicted to function as a lysosomotropic agent. Its validation requires empirical testing using the standardized protocols outlined in this guide. Direct comparison with established agents like Chloroquine and Bafilomycin A1 will be crucial in characterizing its specific potency and mechanism of action. The provided experimental frameworks and visualizations serve as a robust starting point for researchers to rigorously evaluate this compound and unlock its potential in lysosome-related research and therapeutic development.
References
- 1. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimalarials quinacrine and chloroquine induce weak lysosomal storage of sulphated glycosaminoglycans in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of d-Atabrine Dihydrochloride for Acidic Vesicles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of d-Atabrine dihydrochloride's performance in labeling acidic vesicles against other commonly used fluorescent probes. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate tool for their specific application.
Performance Comparison of Fluorescent Probes for Acidic Vesicles
The selection of a fluorescent probe for studying acidic vesicles depends on several key performance indicators. The following table summarizes the available quantitative and qualitative data for this compound (using data for its parent compound, quinacrine, as a proxy), LysoTracker Red DND-99, and Acridine Orange.
| Feature | This compound (as Quinacrine) | LysoTracker Red DND-99 | Acridine Orange |
| Quantum Yield | Data not readily available | Data not readily available | ~0.46 in aqueous solution |
| Photostability | High, suitable for long-term imaging[1] | Low, undergoes rapid photobleaching[1] | Moderate, can be phototoxic[1] |
| pH Sensitivity | Fluorescence is pH-dependent; accumulation is driven by the pH gradient[2] | Accumulates in acidic compartments | Dual fluorescence emission is pH-dependent (green in cytoplasm/nucleus, red/orange in acidic vesicles)[3] |
| Excitation Max. | ~436 nm[4] | ~577 nm | ~490 nm (monomers), ~470 nm (dimers)[5] |
| Emission Max. | ~525 nm[4] | ~590 nm | ~530 nm (monomers), >650 nm (aggregates)[5] |
| Long-term Imaging | Well-suited[1] | Limited by photobleaching[1] | Limited by phototoxicity[1] |
| Cytotoxicity | Can exhibit cytotoxic effects at higher concentrations | Generally low cytotoxicity at working concentrations | Can be phototoxic upon illumination[1] |
Note: Specific quantitative data for the d-enantiomer of Atabrine is limited in the available literature. The data presented here for this compound is based on its parent compound, quinacrine.
Mechanism of Action: pH-Driven Accumulation
The specificity of this compound for acidic vesicles is primarily driven by a pH-trapping mechanism. As a weak base, the uncharged form of the molecule can freely cross cell membranes. Upon entering an acidic compartment, such as a lysosome, the molecule becomes protonated. This charged form is less membrane-permeable and is therefore trapped and accumulates within the vesicle, leading to a bright fluorescent signal.
Caption: Mechanism of this compound accumulation in acidic vesicles.
Experimental Protocols
Staining of Acidic Vesicles with this compound
This protocol is adapted from methods used for quinacrine staining of acidic vesicles. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cells being studied
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible plates or slides
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-20 mM.
-
Store the stock solution at -20°C, protected from light.
Staining Protocol:
-
Culture cells to the desired confluency on live-cell imaging compatible plates or slides.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium. A final concentration in the range of 0.3-10 µM is a good starting point for optimization.
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type.
-
After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence microscopy. For d-Atabrine, use an excitation wavelength of approximately 436 nm and detect the emission at around 525 nm.[4]
Experimental Workflow for Assessing Probe Specificity
To rigorously assess and compare the specificity of different fluorescent probes for acidic vesicles, a systematic experimental workflow is recommended.
Caption: Workflow for comparing the specificity of fluorescent probes for acidic vesicles.
References
- 1. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
A Comparative Guide to Lysosomal Markers: d-Atabrine Dihydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization and tracking of lysosomes are crucial for understanding cellular processes ranging from autophagy to drug efficacy. This guide provides an objective comparison of d-Atabrine dihydrochloride (quinacrine) with other commonly used lysosomal markers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Lysosomes are acidic organelles essential for cellular degradation and recycling pathways. The study of their dynamics and function relies on specific and robust markers. This comparison focuses on the performance of this compound against popular alternatives: LysoTracker Red, Acridine Orange, and the protein marker LAMP1 (Lysosomal-Associated Membrane Protein 1). The key performance indicators evaluated are photostability, toxicity, and signal-to-noise ratio.
Performance Comparison of Lysosomal Markers
The selection of a lysosomal marker is highly dependent on the experimental design, particularly the duration of imaging and the sensitivity of the cell line to phototoxicity. While direct quantitative comparisons across different studies can be challenging due to varying experimental conditions, the following table summarizes the available data on key performance indicators.
| Marker | Principle of Staining | Photostability | Cytotoxicity | Signal-to-Noise Ratio |
| This compound (Quinacrine) | Weak base, accumulates in acidic organelles (ion trapping) | High; suitable for long-term imaging[1] | Can induce apoptosis at higher concentrations and longer exposure times. | Good |
| LysoTracker Red DND-99 | Fluorescent acidotropic probe; accumulates in acidic compartments | Low; rapid photobleaching limits long-term imaging[1] | Less phototoxic than Acridine Orange[1] | High |
| Acridine Orange | Metachromatic dye; accumulates in acidic vesicles, fluoresces red at high concentrations | Moderate; susceptible to photobleaching | Fairly phototoxic; can cause bursting of dye-loaded vesicles[1] | Moderate |
| LAMP1 (via Immunofluorescence) | Antibody-based detection of a lysosomal membrane protein | High (dependent on fluorophore) | Not applicable for live-cell imaging (requires fixation) | High |
In-Depth Marker Analysis
This compound (Quinacrine) is a well-established lysosomotropic agent that offers a significant advantage in photostability, making it the preferred choice for time-lapse and long-term imaging experiments[1]. Its mechanism of action involves protonation and subsequent trapping within the acidic lumen of lysosomes. However, researchers should be mindful of its potential to induce cellular stress and apoptosis with prolonged exposure.
LysoTracker Red DND-99 is a widely used lysosomal probe known for its high selectivity and bright fluorescence, resulting in a high signal-to-noise ratio. Its primary drawback is its rapid photobleaching, which can be a significant limitation for experiments requiring extended imaging periods[1]. It is considered less phototoxic than Acridine Orange, offering a gentler alternative for sensitive cell lines[1].
Acridine Orange is a metachromatic dye that has been used for lysosomal staining for many years. It exhibits red fluorescence when concentrated in acidic compartments like lysosomes and green fluorescence in the nucleus and cytoplasm. This dual-emission property can be advantageous for certain applications. However, it is known to be phototoxic and can induce the rupture of lysosomes upon intense illumination[1].
LAMP1 Immunofluorescence offers the highest specificity by targeting a protein resident in the lysosomal membrane. This method is not suitable for live-cell imaging as it requires cell fixation and permeabilization. However, for fixed-cell applications, it provides excellent signal-to-noise and is not susceptible to photobleaching in the same way as live-cell dyes.
Experimental Protocols
Detailed methodologies for the use of each marker are provided below to ensure reproducible and reliable results.
This compound (Quinacrine) Staining for Live Cells
This protocol is adapted from methods used to assess lysosomal membrane permeability.
-
Prepare Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to a final working concentration of 0.3 µM.
-
Cell Preparation: Grow cells to the desired confluency on coverslips or in imaging dishes.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the quinacrine staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Incubation times may need to be optimized depending on the cell type.
-
Washing: After incubation, wash the cells twice with a pre-warmed imaging buffer (e.g., HBSS).
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~458 nm, Emission: ~500-550 nm).
LysoTracker Red DND-99 Staining for Live Cells
-
Prepare Staining Solution: Prepare a 1 mM stock solution of LysoTracker Red DND-99 in DMSO. Dilute the stock solution in a pre-warmed cell culture medium to a final working concentration of 50-100 nM[2].
-
Cell Preparation: Culture cells on coverslips or imaging dishes to the desired confluency.
-
Staining: Replace the culture medium with the LysoTracker Red staining solution.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C[3]. The optimal incubation time can vary between cell types.
-
Washing: Replace the staining solution with a fresh, pre-warmed culture medium.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for rhodamine (Excitation: ~577 nm, Emission: ~590 nm)[2].
Acridine Orange Staining for Live Cells
-
Prepare Staining Solution: Prepare a stock solution of Acridine Orange in distilled water. Dilute the stock solution in a cell culture medium to a final working concentration of 0.5-5.0 µM[4].
-
Cell Preparation: Grow cells to the desired confluency.
-
Staining: Add the Acridine Orange staining solution directly to the cell culture medium.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: If the fluorescence is too bright, cells can be washed with PBS.
-
Imaging: Observe the cells under a fluorescence microscope. For lysosomal visualization, use an excitation filter of ~550 nm and a long-pass emission filter of >610 nm to detect red fluorescence[4].
LAMP1 Immunofluorescence for Fixed Cells
-
Cell Preparation: Grow adherent cells on sterile coverslips in a petri dish.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-LAMP1 antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash the coverslips three times with PBS and once with distilled water. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizing the Staining Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action for weak base lysosomal dyes and the general experimental workflows.
References
A Comparative Analysis of Quinacrine and Its Enantiomers in Biological Systems
A comprehensive review of the stereoselective effects of quinacrine, a versatile therapeutic agent, reveals significant differences in the biological and pharmacological activities of its enantiomers, (+)-quinacrine and (-)-quinacrine. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these compounds, focusing on their anti-prion, anti-malarial, and DNA-binding properties, as well as their influence on key cellular signaling pathways.
Quinacrine, a 9-aminoacridine derivative, has a long history of use as an anti-malarial drug and has been investigated for its therapeutic potential in a range of other diseases, including prion diseases and cancer. As a chiral molecule, quinacrine exists as a racemic mixture of two enantiomers. Emerging research indicates that the stereochemistry of quinacrine plays a crucial role in its biological activity, with enantiomers exhibiting distinct potencies and mechanisms of action.
Comparative Biological and Pharmacological Activities
The differential effects of racemic quinacrine and its separated enantiomers have been most notably observed in the context of prion diseases. In scrapie-infected neuroblastoma (ScN2a) cells, the (S)-enantiomer of quinacrine has demonstrated superior anti-prion activity compared to the (R)-enantiomer.[1] While specific EC50 values for the individual enantiomers remain to be definitively established in a single comparative study, the qualitative evidence points towards a clear stereoselective inhibition of prion propagation.
In contrast to its effects on prions, the anti-malarial activity of quinacrine against Plasmodium falciparum in vitro appears to lack stereoselectivity. Studies have shown that both the (+)- and (-)-enantiomers, as well as the racemic mixture, exhibit comparable inhibitory activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
Another key area of stereoselective interaction is the binding of quinacrine enantiomers to DNA. The (-)-enantiomer has been found to have a significantly higher binding affinity for polynucleotides, such as poly(dG-dC), compared to the (+)-enantiomer. This differential binding may have implications for the varied biological effects and potential mechanisms of action of the two enantiomers.
Data Summary
| Property | Racemic Quinacrine | (+)-Quinacrine | (-)-Quinacrine | Reference |
| Anti-Prion Activity | ||||
| EC50 (ScN2a cells) | ~300 nM | Less Active | More Active | [2] |
| Anti-Malarial Activity | ||||
| P. falciparum (in vitro) | Equally Active | Equally Active | Equally Active | |
| DNA Binding | ||||
| Binding Constant (K) to poly(dG-dC) | Not Reported | Lower Affinity | ~3x Higher than (+) |
Experimental Protocols
Anti-Prion Activity Assay in ScN2a Cells
The inhibitory effect of quinacrine and its enantiomers on the formation of the pathogenic prion protein (PrPSc) is commonly assessed using scrapie-infected murine neuroblastoma (ScN2a) cells.
Methodology:
-
Cell Culture: ScN2a cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are treated with varying concentrations of racemic quinacrine, (+)-quinacrine, or (-)-quinacrine for a specified period (e.g., 3-6 days).
-
Cell Lysis: After treatment, cells are harvested and lysed to release cellular proteins.
-
Proteinase K Digestion: Cell lysates are treated with proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc intact.
-
Western Blotting: The PK-digested samples are then subjected to SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with an anti-PrP antibody to detect the presence of PrPSc.
-
Quantification: The intensity of the PrPSc bands is quantified to determine the extent of inhibition by the test compounds and to calculate EC50 values.[3][4]
In Vitro Anti-Malarial Activity Assay
The anti-malarial activity of quinacrine and its enantiomers is typically evaluated against Plasmodium falciparum cultures using the [3H]-hypoxanthine incorporation assay.
Methodology:
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in in vitro cultures of human erythrocytes.
-
Drug Dilution: Serial dilutions of racemic quinacrine, (+)-quinacrine, and (-)-quinacrine are prepared.
-
Treatment: Synchronized ring-stage parasite cultures are incubated with the different drug concentrations for 48-72 hours.
-
Radiolabeling: [3H]-hypoxanthine is added to the cultures, which is incorporated by the parasites during nucleic acid synthesis.
-
Harvesting and Scintillation Counting: The erythrocytes are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and IC50 values are determined.
DNA Binding Assay (Equilibrium Dialysis)
The differential binding of quinacrine enantiomers to DNA can be quantified using equilibrium dialysis.
Methodology:
-
Dialysis Setup: A dialysis chamber is divided into two compartments by a semi-permeable membrane that is impermeable to DNA but allows the free passage of the small molecule drug.
-
Sample Loading: One compartment contains a solution of the polynucleotide (e.g., poly(dG-dC)), and the other compartment contains a solution of the quinacrine enantiomer.
-
Equilibration: The system is allowed to equilibrate, during which the free drug molecules diffuse across the membrane until their concentration is equal in both compartments.
-
Concentration Measurement: After equilibrium is reached, the concentration of the drug in both compartments is measured, typically using spectrophotometry.
-
Calculation of Binding Constant: The concentration of bound drug is determined by the difference in the total drug concentration in the DNA-containing compartment and the free drug concentration in the other compartment. These data are then used to calculate the binding constant (K).[5]
Signaling Pathways
Racemic quinacrine has been shown to modulate several critical cellular signaling pathways, contributing to its diverse pharmacological effects, particularly in cancer.[6] However, there is a significant gap in the literature regarding the stereospecific effects of the individual enantiomers on these pathways.
p53 Signaling: Racemic quinacrine is known to activate the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] The precise mechanisms by which each enantiomer may differentially influence p53 activation are yet to be elucidated.
NF-κB Signaling: Quinacrine has been reported to inhibit the pro-inflammatory and anti-apoptotic NF-κB signaling pathway.[6] This inhibition is thought to contribute to its anti-cancer and anti-inflammatory properties. Further research is needed to determine if there is a stereoselective inhibition of NF-κB by the quinacrine enantiomers.
Autophagy: The process of autophagy, a cellular self-degradation mechanism, is also affected by racemic quinacrine.[9][10][11][12][13] Depending on the cellular context, quinacrine can either induce or inhibit autophagy, which can have significant implications for cell survival and death. The enantiomer-specific effects on this complex process remain an area for future investigation.
Conclusion
The available evidence strongly suggests that the enantiomers of quinacrine possess distinct pharmacological profiles. The superior anti-prion activity of the (S)-enantiomer highlights the potential for developing enantiomerically pure drugs for neurodegenerative diseases. Conversely, the lack of stereoselectivity in its anti-malarial action suggests that the racemic mixture may be sufficient for this indication. The differential DNA binding affinities of the enantiomers provide a potential mechanistic basis for some of their varied biological effects. A significant knowledge gap remains concerning the stereoselective modulation of key signaling pathways, which warrants further investigation to fully understand the therapeutic potential and optimize the clinical application of quinacrine and its derivatives. This guide provides a foundational understanding for researchers to build upon in the ongoing exploration of this multifaceted compound.
References
- 1. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A possible pharmacological explanation for quinacrine failure to treat prion diseases: pharmacokinetic investigations in a ovine model of scrapie - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review [mdpi.com]
- 7. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinacrine induces autophagy via the Dlg5/AKT pathway to inhibit osteosarcoma cell proliferation and suppresses migration and invasion through the Dlg5/Girdin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling d-Atabrine Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with d-Atabrine dihydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, also known as quinacrine dihydrochloride, is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and may cause respiratory irritation.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature | ||
| Powder Form | 4°C (sealed) or -20°C for up to 3 years | [1][2] |
| In Solvent | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1][3] |
| Solubility | ||
| Water | Soluble, clear to hazy | [4] |
| DMSO | 20 mg/mL (42.29 mM) or 5 mg/mL | [5][6] |
| Ethanol | Approximately 30 mg/mL | [5] |
Personal Protective Equipment (PPE) Protocol
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves tested to a relevant standard (e.g., EN 374, US F739). For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief contact, a class 3 or higher (>60 minutes) is suitable.[7] If double-gloving, one pair should be under the gown cuff and the other over.[8] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[7] A face shield should be worn when there is a risk of splashing.[8] | To protect against serious eye irritation from dust or splashes.[1] |
| Skin and Body Protection | A disposable, long-sleeved, impervious procedure gown made of polypropylene with a polyethylene coating and knit cuffs.[8] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator should be used when weighing the neat chemical or when there is a possibility of aerosolization.[4][8] | To prevent respiratory tract irritation from inhaling dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
If the vial contains small volumes that may be entrapped in the seal, briefly centrifuge it on a tabletop centrifuge to dislodge the material.[2]
-
Store the compound in a cool, well-ventilated, and locked area according to the temperatures specified in the quantitative data table.[1] Keep the container tightly sealed and protected from direct sunlight.[1]
-
-
Preparation and Handling :
-
Work in a designated area, such as a chemical fume hood or a well-ventilated space, to avoid the formation and inhalation of dust and aerosols.[1]
-
Ensure an accessible safety shower and eye wash station are nearby.[1]
-
Don all required PPE before handling the compound.
-
When weighing the solid material, do so carefully to minimize dust generation.
-
If creating a stock solution, add the solvent slowly to the compound. To enhance solubility, the tube can be heated to 37°C and sonicated.[6]
-
-
During Use :
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Collection :
-
All disposable materials that have come into contact with this compound, including gloves, absorbent paper, and pipette tips, must be considered contaminated waste.
-
Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[9]
-
-
Disposal Procedure :
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
-
Eye Contact : Immediately flush the eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1] Seek prompt medical attention.
-
Skin Contact : Wash the affected skin area thoroughly with plenty of soap and water. Remove contaminated clothing and shoes.[1]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
-
Spill Cleanup :
-
Evacuate personnel from the immediate area.[10]
-
Wear full PPE, including respiratory protection.[10]
-
For small spills of the solid, dampen the material with water before transferring it to a suitable container.[9] Use absorbent paper dampened with water to clean up any remaining material.[9]
-
For solutions, absorb with a finely-powdered liquid-binding material like diatomite.[10]
-
Decontaminate surfaces by scrubbing with alcohol.[10]
-
Wash all contaminated surfaces with a soap and water solution.[9] Do not re-enter the area until it has been verified as clean by a safety officer.[9]
-
Caption: Logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥90% (TLC), powder, MAO-A/B inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. QUINACRINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
